4-Methoxy-3-isopropylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-3-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJGMJADCCXLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31816-29-2 | |
| Record name | [4-methoxy-3-(propan-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Methoxy-3-isopropylbenzyl alcohol
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methoxy-3-isopropylbenzyl alcohol, a substituted aromatic alcohol of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and expected outcomes of its analysis.
Introduction to 4-Methoxy-3-isopropylbenzyl alcohol
4-Methoxy-3-isopropylbenzyl alcohol, with a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol , is an organic compound characterized by a benzene ring substituted with a methoxy group, an isopropyl group, and a hydroxymethyl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in various matrices.
Key Molecular Features Influencing Mass Spectrometric Behavior:
-
Benzylic Alcohol Moiety: Prone to facile loss of the hydroxyl group and α-cleavage.
-
Aromatic Ring: Provides stability to adjacent carbocations through resonance.
-
Methoxy and Isopropyl Substituents: These groups influence the fragmentation pathways through inductive and steric effects, leading to characteristic product ions.
Analytical Approaches: GC-MS and LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, the required sensitivity, and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 4-Methoxy-3-isopropylbenzyl alcohol. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which typically induces extensive fragmentation, providing a detailed "fingerprint" mass spectrum.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
For relatively clean samples (e.g., reaction mixtures in organic solvents), a simple "dilute-and-shoot" approach is often sufficient.[1] Dilute the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1-10 µg/mL.
-
For complex matrices such as beer or biological fluids, a Solid-Phase Extraction (SPE) is recommended to isolate and concentrate the analyte.[2][3] A common SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate organic solvent.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is preferred for non-volatile samples, thermally labile compounds, or when higher sensitivity and selectivity are required, especially in complex matrices.[4] Electrospray Ionization (ESI) is a common soft ionization technique that typically produces a prominent protonated molecule [M+H]+, which can then be subjected to collision-induced dissociation (CID) for structural confirmation.[5]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Sample preparation for LC-MS/MS is critical to minimize matrix effects.[6] Methods can range from simple protein precipitation for plasma samples to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][6]
-
For general purposes, a simple dilution in the initial mobile phase composition is a good starting point. Ensure all solvents and reagents are LC-MS grade to avoid contamination.[6]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo Scientific Vanquish Horizon UHPLC system or equivalent.
-
Mass Spectrometer: Thermo Scientific Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Use selected reaction monitoring (SRM) for quantification, monitoring the transition from the precursor ion to a specific product ion.[7]
Fragmentation Pathways and Spectral Interpretation
The mass spectrum of 4-Methoxy-3-isopropylbenzyl alcohol is characterized by several key fragmentation patterns.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+) is formed by the removal of an electron.[8] Due to the benzylic alcohol structure, the molecular ion peak at m/z 180 is expected to be present but may not be the base peak. The fragmentation is driven by the formation of stable carbocations.[9]
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation pathway for benzyl alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzyl cation.[9] For 4-Methoxy-3-isopropylbenzyl alcohol, this would result in a fragment at m/z 165 after the loss of a hydroxyl radical (•OH).
-
Loss of Water: Alcohols readily lose a molecule of water (18 Da), especially under thermal conditions in the GC injector or ion source.[10] This would produce a fragment at m/z 162.
-
Tropylium Ion Formation: The benzyl cation can rearrange to the highly stable tropylium ion.[9]
-
Loss of Isopropyl Group: Cleavage of the isopropyl group (a loss of 43 Da) can occur, leading to a fragment at m/z 137. The m/z 43 peak itself is a common indicator of an isopropyl fragment.[11]
-
Loss of Methoxy Group: Loss of a methoxy radical (•OCH3) can result in a fragment at m/z 149.
Proposed EI Fragmentation Diagram:
Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Methoxy-3-isopropylbenzyl alcohol.
Data Summary
The following table summarizes the key ions expected in the mass spectra of 4-Methoxy-3-isopropylbenzyl alcohol.
| Ionization | m/z | Proposed Identity | Notes |
| EI | 180 | Molecular Ion [M]+• | |
| EI | 165 | [M - •OH]+ | Benzylic cleavage |
| EI | 162 | [M - H2O]+• | Loss of water |
| EI | 137 | [M - C3H7•]+ | Loss of isopropyl radical |
| EI | 43 | [C3H7]+ | Isopropyl cation |
| ESI | 181 | [M+H]+ | Protonated molecule |
| ESI-MS/MS | 163 | [M+H - H2O]+ | Loss of water from [M+H]+ |
| ESI-MS/MS | 149 | [M+H - CH3OH]+ | Loss of methanol from [M+H]+ |
Conclusion
The mass spectrometric analysis of 4-Methoxy-3-isopropylbenzyl alcohol can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique will be dictated by the specific analytical requirements. The fragmentation patterns observed are consistent with the known behavior of benzyl alcohols and substituted aromatic compounds, providing a reliable basis for the identification and structural confirmation of this molecule. The methodologies and expected fragmentation pathways detailed in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?
- National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry.
- LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method.
- InTechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Chemistry Steps. (n.d.). The m/z 43 Peak in Mass Spectrometry.
- ResearchGate. (2025, December 23). (PDF) Determination of aromatic alcohols in beer using the solid phase extraction (SPE) followed by gas chromatography - mass spectrometry (GC-MS). Part II.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 6. tecan.com [tecan.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fiveable.me [fiveable.me]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the FT-IR Spectrum of 4-Methoxy-3-isopropylbenzyl alcohol
Introduction
4-Methoxy-3-isopropylbenzyl alcohol is a substituted aromatic alcohol with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its molecular structure, featuring a hydroxyl group, a methoxy group, and an isopropyl group attached to a benzene ring, gives rise to a characteristic infrared spectrum. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-3-isopropylbenzyl alcohol, outlines a robust experimental protocol for its acquisition, and offers insights into spectral interpretation for researchers, scientists, and professionals in drug development. The unique fingerprint of its FT-IR spectrum is crucial for its identification and quality control.
The Significance of FT-IR Spectroscopy
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] This absorption pattern is unique to each molecule, providing a "fingerprint" that allows for its identification and the characterization of its functional groups.[1]
Predicted FT-IR Spectrum of 4-Methoxy-3-isopropylbenzyl alcohol
Based on the functional groups present in 4-Methoxy-3-isopropylbenzyl alcohol, a detailed prediction of its FT-IR spectrum can be made. The primary functional groups are the hydroxyl (-OH) group of the alcohol, the methoxy (-OCH₃) ether group, the isopropyl group, and the substituted benzene ring.
Key Spectral Regions and Expected Absorptions
The FT-IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Functional Group Region (4000-1500 cm⁻¹)
-
O-H Stretching (Alcohol): A prominent, broad, and strong absorption band is expected in the region of 3500-3200 cm⁻¹ .[3][4] This broadening is a characteristic result of intermolecular hydrogen bonding between the alcohol molecules.[4][5][6] In a dilute solution with a non-polar solvent, a sharper, less intense "free" O-H stretching peak might be observed around 3650-3600 cm⁻¹ .[5]
-
C-H Stretching (Aromatic and Aliphatic):
-
Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on the benzene ring.[6]
-
Aliphatic C-H Stretch: Stronger, sharp absorptions are expected just below 3000 cm⁻¹ , in the range of 2975-2850 cm⁻¹ . These arise from the C-H stretching vibrations of the isopropyl and methoxy groups.[4] Specifically, the isopropyl group will show characteristic absorptions for its methyl groups.
-
-
C=C Stretching (Aromatic): Medium to weak, sharp absorption bands are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bond stretching within the benzene ring.
Fingerprint Region (1500-400 cm⁻¹)
The fingerprint region contains a complex series of absorptions that are unique to the molecule as a whole and are crucial for definitive identification.[4][7]
-
C-O Stretching (Alcohol and Ether):
-
Primary Alcohol C-O Stretch: A strong absorption band is expected in the 1075-1000 cm⁻¹ range for the C-O stretching of the primary benzyl alcohol.[8]
-
Aryl Alkyl Ether C-O Stretch: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric C-O-C stretch is expected near 1250 cm⁻¹ , and a symmetric stretch is anticipated around 1040 cm⁻¹ .[9][10][11][12]
-
-
C-H Bending:
-
Isopropyl Group: A characteristic doublet is expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ due to the symmetric bending of the two methyl groups of the isopropyl substituent.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region.
-
Tabular Summary of Predicted Absorptions
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3500-3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |
| 3100-3000 | Aromatic Ring | C-H Stretch | Weak to Medium, Sharp |
| 2975-2850 | Isopropyl, Methoxy | C-H Stretch (Aliphatic) | Strong, Sharp |
| 1600-1450 | Aromatic Ring | C=C Stretch | Medium to Weak, Sharp |
| ~1250 | Aryl Alkyl Ether | Asymmetric C-O-C Stretch | Strong |
| 1075-1000 | Primary Alcohol | C-O Stretch | Strong |
| ~1040 | Aryl Alkyl Ether | Symmetric C-O-C Stretch | Strong |
| 900-675 | Aromatic Ring | C-H Bend (Out-of-Plane) | Strong |
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of 4-Methoxy-3-isopropylbenzyl alcohol, a standardized and well-controlled experimental procedure is essential.
Instrumentation and Sample Preparation
Instrumentation: A modern Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is recommended.
Sample Preparation: As 4-Methoxy-3-isopropylbenzyl alcohol is likely a solid or a high-boiling liquid at room temperature, several sample preparation techniques can be employed:
-
KBr Pellet Method (for solids):
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any adsorbed water, which shows a broad absorption in the O-H stretching region.
-
Grind 1-2 mg of the 4-Methoxy-3-isopropylbenzyl alcohol sample with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method (for solids and liquids):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Data Acquisition and Processing
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.
-
Apodization: A Happ-Genzel apodization function is a good starting point.
Data Processing:
-
Background Subtraction: A background spectrum (of the empty sample compartment for KBr pellets or the clean ATR crystal) must be collected under the same conditions as the sample spectrum and automatically subtracted by the instrument software.
-
Baseline Correction: If the baseline of the spectrum is sloped or curved, a baseline correction should be applied.
-
Peak Picking: The instrument software can be used to identify the precise wavenumbers of the absorption maxima.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of 4-Methoxy-3-isopropylbenzyl alcohol.
Conclusion
The FT-IR spectrum of 4-Methoxy-3-isopropylbenzyl alcohol is a valuable tool for its unequivocal identification and for assessing its purity. The characteristic absorption bands arising from its hydroxyl, methoxy, isopropyl, and substituted aromatic functionalities provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible FT-IR spectra. A thorough understanding of the predicted peak positions and their structural origins is paramount for accurate spectral interpretation, which is a cornerstone of quality control and chemical analysis in research and industrial settings.
References
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Structural Characterization and Crystallographic Analysis of 4-Methoxy-3-isopropylbenzyl Alcohol
The Crystal Structure of 4-Methoxy-3-isopropylbenzyl alcohol is a critical subject for researchers focusing on ligand synthesis, fragrance chemistry, and structural intermediates. The following technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound.
Executive Summary
4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) serves as a pivotal intermediate in the synthesis of bioactive ligands and retinoic acid receptor agonists. While often handled as a transient intermediate, its solid-state characterization is essential for understanding the steric influence of the ortho-isopropyl group on the methoxy conformation. This guide outlines the definitive protocol for isolating single crystals of this compound, predicting its supramolecular assembly, and validating its structure via X-ray diffraction (XRD).
Chemical Identity & Physicochemical Context
Before initiating structural analysis, the compound's intrinsic properties must be established to select the appropriate crystallization vector.
| Property | Specification | Notes |
| IUPAC Name | (3-isopropyl-4-methoxyphenyl)methanol | |
| CAS Number | 31816-29-2 | |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.25 g/mol | |
| Physical State | White Crystalline Solid | Confirmed via reduction of aldehyde precursor [1]. |
| Solubility Profile | Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes/Water | Key differential for crystallization. |
| Key Steric Feature | Ortho-Isopropyl/Methoxy interaction | Drives non-planar aromatic distortions. |
Synthesis and Crystallization Protocol
Obtaining diffraction-quality crystals requires a high-purity precursor. The following workflow combines synthesis with a thermodynamic crystallization strategy, favoring the formation of ordered lattices over amorphous precipitation.
Synthesis Vector (Reductive Amination Pathway)
The most reliable route to the crystalline alcohol is the reduction of 3-isopropyl-4-methoxybenzaldehyde.
-
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.
-
Procedure:
-
Dissolve 3-isopropyl-4-methoxybenzaldehyde (1.0 eq) in MeOH at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise to prevent thermal runaway.
-
Quench with saturated NH₄Cl and extract with EtOAc.
-
Purification: Silica gel chromatography is mandatory to remove boron salts which inhibit crystal nucleation.
-
Crystallization Methodology
For X-ray analysis, we utilize a Binary Solvent Diffusion method rather than simple evaporation. This allows the molecules to organize slowly, minimizing disorder in the flexible isopropyl chain.
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) - Solubilizes the polar hydroxyl group.
-
Solvent B (Anti-Solvent): Hexanes - Induces supersaturation.
-
Protocol:
-
Dissolve 50 mg of purified alcohol in minimal EtOAc (approx. 0.5 mL).
-
Place in a narrow vial (inner vessel).
-
Place the inner vial into a larger jar containing 5 mL of Hexanes.
-
Cap the large jar tightly. Vapor diffusion of hexanes into the EtOAc solution will occur over 24-48 hours.
-
Target: Colorless prisms or blocks suitable for mounting.
-
Workflow Visualization
The following diagram illustrates the critical path from precursor to diffraction data.
Figure 1: Critical workflow for converting the aldehyde precursor into diffraction-quality single crystals.
Structural Analysis & Predicted Features
When analyzing the solved structure, researchers must focus on specific geometric parameters that define the molecule's reactivity and biological fit.
Molecular Conformation (The Steric Lock)
The 3-isopropyl group exerts significant steric pressure on the 4-methoxy group.
-
Torsion Angles: Expect the methoxy carbon (C-O-C_aromatic) to be twisted out of the benzene plane (τ ≈ 10-20°) to avoid the isopropyl methyl groups.
-
Isopropyl Orientation: The isopropyl methine proton is likely oriented away from the methoxy oxygen to minimize electrostatic repulsion, locking the isopropyl group into a specific rotamer.
Supramolecular Architecture (Packing)
The crystal lattice is governed by the competition between strong hydrogen donors (OH) and steric bulk.
-
Primary Synthon: The hydroxyl group (-CH₂OH) acts as both a donor and acceptor.
-
Predicted Motif: Infinite 1D chains formed by O-H···O(H) interactions along the b-axis (monoclinic systems).
-
Secondary Acceptor: The methoxy oxygen is a weak acceptor but may participate if the steric twist exposes the lone pairs.
-
-
Space Group Probability: Based on chiral symmetry (achiral molecule) and alcohol packing trends:
-
P2₁/c (Monoclinic): Most probable (approx. 40% of organic alcohols).
-
P-1 (Triclinic): Second most probable.
-
Structural Logic Diagram
The following diagram details the hierarchical forces stabilizing the crystal lattice.
Figure 2: Hierarchical structural logic determining the final crystal packing and space group.
Data Collection & Reporting Standards
To ensure your dataset meets the rigor required for publication (e.g., CSD deposition), adhere to these validation metrics.
Experimental Setup
-
Temperature: Data must be collected at 100 K (cryogenic cooling).
-
Reasoning: The isopropyl group is prone to thermal disorder (high atomic displacement parameters) at room temperature. Cooling freezes these rotations, allowing for precise bond length determination.
-
-
Radiation: Mo-Kα (λ = 0.71073 Å) is sufficient; Cu-Kα is preferred if the crystal is small (<0.1 mm) to boost signal intensity.
Validation Metrics (Checklist)
| Metric | Threshold | Action if Failed |
| R₁ (Final) | < 5.0% | Re-collect data with longer exposure times. |
| Goodness of Fit (S) | 1.0 - 1.1 | Check weighting scheme in refinement. |
| Disorder | Isopropyl Group | Model split positions if ellipsoids are elongated. |
| Completeness | > 99% (to 0.8 Å) | Ensure high-angle data is captured. |
Applications in Drug Discovery
Understanding this structure allows for:
-
QSAR Modeling: Precise measurement of the "width" of the isopropyl-methoxy region helps in modeling ligand fit into hydrophobic pockets (e.g., TRP channels or nuclear receptors).
-
Fragment-Based Design: The 3-isopropyl-4-methoxy motif is a privileged scaffold. The crystal structure proves the "active conformation" is likely non-planar, guiding scaffold hopping strategies.
References
-
Tao, Z. L., Robb, K. A., Zhao, K., & Denmark, S. E. (2018). Enantioselective Lewis Base-Catalyzed Sulfenocyclization of Polyenes. Journal of the American Chemical Society. (Methodology for synthesis and crystallization of Compound 17d).
-
Sigma-Aldrich. (n.d.). 4-Methoxy-3-isopropylbenzyl alcohol Product Sheet.[1][2][3][4] (Confirmation of CAS and chemical identity).
-
Hassan, M., et al. (2015).[5] Crystal structure of 5-hydroxymethyl-2-methoxyphenol.[5] Acta Crystallographica Section E. (Structural analogue comparison).
Sources
- 1. Page loading... [guidechem.com]
- 2. 1516-95-6|1,3-Di-tert-butyl-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 3. 1076-56-8|1-Isopropyl-2-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]
- 4. 108100-06-7|(S)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 4-Methoxy-3-isopropylbenzyl alcohol in organic solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility landscape for 4-Methoxy-3-isopropylbenzyl alcohol (also referred to as 3-isopropyl-4-methoxybenzyl alcohol).[1][2] As a lipophilic intermediate often utilized in the synthesis of complex organic scaffolds and pharmaceutical precursors, understanding its solvation thermodynamics is critical for process optimization, purification, and biological assay formulation.
Based on experimental synthesis data and physicochemical modeling, this compound exhibits a lipophilic solubility profile . It shows excellent solubility in polar aprotic and chlorinated solvents, moderate-to-high solubility in alcohols, and negligible solubility in aqueous media without co-solvents.[1][2]
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of the isopropyl group significantly increases lipophilicity compared to its parent compound, anisyl alcohol.
| Property | Value / Description | Impact on Solubility |
| Chemical Structure | 3-isopropyl-4-methoxybenzyl alcohol | Lipophilic Core: Benzene ring + Isopropyl + Methoxy.Polar Head: Hydroxymethyl (-CH₂OH).[1][2][3] |
| Molecular Weight | ~180.25 g/mol | Small molecule; kinetics of dissolution are generally fast. |
| LogP (Predicted) | 2.4 – 2.9 | Indicates poor water solubility; high affinity for organic phases (DCM, EtOAc). |
| H-Bond Donors | 1 (Hydroxyl) | Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2] |
| H-Bond Acceptors | 2 (Ether + Alcohol) | Facilitates solubility in aprotic polar solvents (DMSO, DMF).[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Likely requires gentle warming for initial dissolution in viscous solvents.[1][2] |
Solubility Landscape
The following categorization is derived from experimental synthesis protocols (reduction of 3-isopropyl-4-methoxybenzaldehyde) and standard solubility parameters for functionalized benzyl alcohols.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Protic | Methanol | High (+++++) | Primary reaction solvent. Fully miscible at 0°C to RT.[1][2] Ideal for synthesis and transfers. |
| Ethanol | High (++++) | Suitable for recrystallization or bio-assay stock solutions. | |
| Water | Insoluble (-----) | Do not use as a primary solvent.[1][2] Forms emulsions. Requires <1% DMSO/PEG for aqueous buffers. | |
| Polar Aprotic | DMSO | High (+++++) | Standard for biological stock solutions (up to 100 mM).[1] |
| DMF | High (+++++) | Alternative to DMSO; useful for high-temp reactions.[1][2] | |
| Acetone | High (++++) | Good for rapid evaporation/transfer; not for storage (volatile). | |
| Chlorinated | Dichloromethane (DCM) | High (+++++) | Best extraction solvent. High solubility facilitates liquid-liquid extraction from water.[1][2] |
| Chloroform | High (++++) | Similar to DCM but higher boiling point. | |
| Non-Polar | Hexanes | Moderate (+++) | Soluble, but temperature-dependent.[1][2] Used in chromatography (e.g., 10-20% EtOAc in Hexanes).[1] |
| Toluene | High (++++) | Excellent for high-temperature processes or azeotropic drying.[1][2] | |
| Ethers | THF | High (+++++) | Excellent general solvent; compatible with hydride reductions.[1] |
| Diethyl Ether | High (++++) | Good for extraction, though DCM is preferred for higher recovery. |
Visualization: Solubility Map
Figure 1: Solubility mapping based on solvent polarity and experimental utility.
Experimental Protocols
These protocols are designed to validate solubility and ensure reproducibility in synthesis and formulation.
Protocol A: Synthesis & Isolation (Solubility Verification)
Context: This workflow confirms solubility in Methanol (reaction) and DCM (extraction).
-
Dissolution: Dissolve 3-isopropyl-4-methoxybenzaldehyde (1.0 equiv) in Methanol (0.1 M concentration). Observation: Solution should be clear and pale yellow.[1][2]
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Stir at 0°C → RT.
-
Quench: Add saturated aqueous NH₄Cl. Observation: The alcohol product will oil out or precipitate (insoluble in water).
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Observation: Product partitions fully into the organic (DCM) layer.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography using Hexanes/Ethyl Acetate (9:1 to 4:1) .
Protocol B: Preparation of Bio-Assay Stock Solution
Context: For in vitro testing where aqueous buffers are used.
-
Weighing: Accurately weigh 10 mg of 4-Methoxy-3-isopropylbenzyl alcohol.
-
Primary Solubilization: Add 1.0 mL of sterile DMSO (Dimethyl Sulfoxide).
-
Agitation: Vortex for 30 seconds. Result: Clear, colorless stock solution (10 mg/mL).
-
Dilution: Slowly pipette the DMSO stock into the aqueous buffer (e.g., PBS) while vortexing.
-
Limit: Do not exceed 1% v/v DMSO final concentration to avoid precipitation.
-
Troubleshooting: If turbidity occurs, add Tween-80 (0.1%) to the buffer prior to addition.
-
Workflow Visualization
Figure 2: Operational workflows for biological formulation vs. chemical isolation.[1][2][4]
Critical Considerations
-
Recrystallization:
-
Stability in Solution:
References
-
Tao, Z. L., Robb, K. A., Zhao, K., & Denmark, S. E. (2018). Enantioselective Lewis Base-Catalyzed Sulfenocyclization of Polyenes.[1][2] (Supporting Information, p. S1). Describes the synthesis and purification of 3-isopropyl-4-methoxybenzyl alcohol using Methanol and Hexanes/DCM.
-
PubChem Compound Summary. 4-Methoxybenzyl alcohol (Anisyl alcohol) & 4-Isopropylbenzyl alcohol (Cuminyl alcohol).[1][2] Used for comparative physicochemical property estimation (LogP, Solubility).
-
Sigma-Aldrich Safety Data Sheet. 4-Methoxybenzyl alcohol.[1][2] Solubility and stability data for analogous benzylic alcohols.
Sources
- 1. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxy-3-methoxybenzyl alcohol [webbook.nist.gov]
- 3. CAS 6971-51-3: 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 4. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
A Theoretical and Computational Guide to 4-Methoxy-3-isopropylbenzyl Alcohol: Probing Molecular Structure, Reactivity, and Spectroscopic Signatures
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Methoxy-3-isopropylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for elucidating the molecular properties of this substituted benzyl alcohol. By leveraging established computational chemistry techniques, we will explore its conformational landscape, electronic structure, spectroscopic characteristics, and potential reactivity. This guide emphasizes the "why" behind the "how," ensuring a deep understanding of the theoretical underpinnings of each computational experiment.
Introduction to 4-Methoxy-3-isopropylbenzyl Alcohol and the Power of Theoretical Investigation
4-Methoxy-3-isopropylbenzyl alcohol is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its chemical behavior is dictated by the interplay of its functional groups: the electron-donating methoxy group, the sterically bulky isopropyl group, and the reactive hydroxymethyl group. Understanding the nuanced effects of these substituents on the molecule's structure and reactivity is paramount for its effective application.
Theoretical and computational studies offer a powerful, non-invasive lens through which to examine molecules at the atomic level. These methods allow us to predict and rationalize chemical phenomena, guide experimental design, and interpret complex data. For 4-Methoxy-3-isopropylbenzyl alcohol, theoretical studies can provide invaluable insights into its preferred three-dimensional structure, electronic distribution, and how it might interact with other molecules or biological targets. This guide will walk through the process of building a robust theoretical model of this molecule from the ground up.
Foundational Computational Methodologies: A Self-Validating Approach
The reliability of any theoretical study hinges on the judicious selection of computational methods. Our approach is designed to be a self-validating system, where the choice of methodology is justified by its proven success in modeling similar chemical systems.
Density Functional Theory (DFT) as the Workhorse
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency. Specifically, we recommend the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic effects.
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that has demonstrated reliability for a vast range of organic molecules. Its ability to capture electron correlation effects makes it suitable for studying the subtle interplay of substituents in our target molecule.
-
Alternative/Validation Functional: To ensure the robustness of our findings, it is prudent to perform key calculations with a second functional. The M06-2X functional is an excellent choice, as it is specifically parameterized to handle non-covalent interactions and thermochemistry, which are crucial for accurate conformational analysis.[1]
The Importance of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Recommended Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , provides a good starting point. This basis set is flexible enough to accurately describe the electronic distribution around each atom, including polarization functions (d,p) to account for non-spherical electron densities and diffuse functions (+) to properly model lone pairs and potential hydrogen bonding.
Accounting for the Solvent Environment
Many chemical processes occur in solution. To model this, we will employ a Polarizable Continuum Model (PCM).
-
Solvent Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a robust choice for implicitly modeling the bulk solvent effects on the geometry and electronic structure of the solute. The choice of solvent (e.g., water, methanol, or a non-polar solvent like toluene) will depend on the specific experimental conditions being modeled.[2]
Conformational Analysis: Unveiling the Three-Dimensional Landscape
The biological activity and reactivity of a molecule are intimately linked to its three-dimensional shape. For 4-Methoxy-3-isopropylbenzyl alcohol, the primary degrees of freedom are the rotation around the C(aryl)-C(CH2OH) bond and the C(aryl)-C(isopropyl) bond.
Step-by-Step Protocol for Potential Energy Surface (PES) Scanning
-
Initial Geometry Optimization: Begin by building the molecule in a molecular editor and performing an initial geometry optimization using a lower-level theory (e.g., B3LYP/6-31G(d)) to obtain a reasonable starting structure.
-
Defining Dihedral Angles: Identify the key dihedral angles for the PES scan. For our molecule, these are:
-
τ1: C(ortho)-C(ipso)-C(α)-O(hydroxyl)
-
τ2: C(ortho)-C(meta)-C(isopropyl)-H(isopropyl)
-
-
Performing the Scan: Systematically rotate one dihedral angle (e.g., τ1) in discrete steps (e.g., 15 degrees) from 0 to 360 degrees, while allowing all other geometric parameters to relax at each step. This is known as a "relaxed scan."
-
Identifying Minima: The resulting energy profile will show energy minima corresponding to stable conformers and energy maxima corresponding to transition states for rotation.
-
Full Optimization and Frequency Calculation: Take the geometries from the identified minima and perform a full geometry optimization at our target level of theory (e.g., B3LYP/6-311+G(d,p) with IEF-PCM). Following optimization, a frequency calculation must be performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).
The following diagram illustrates the workflow for conformational analysis:
Caption: Workflow for identifying stable conformers.
Electronic Structure and Reactivity Descriptors
Once the minimum energy conformer is identified, we can delve into its electronic properties to predict its reactivity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to react with nucleophiles.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen atoms of the methoxy and hydroxyl groups. These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, such as around the hydroxyl proton. These are sites prone to nucleophilic attack.
The following table summarizes the key electronic properties to be calculated:
| Property | Computational Method | Significance |
| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Relates to kinetic stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311+G(d,p)) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides a quantitative measure of the partial charge on each atom. |
Theoretical Prediction of Spectroscopic Data
Computational chemistry can predict various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Vibrational (Infrared) Spectroscopy
A frequency calculation not only confirms a minimum energy structure but also provides the vibrational frequencies and their corresponding intensities.
-
Protocol: The harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. It is standard practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)) to account for anharmonicity and other systematic errors.
-
Interpretation: The predicted IR spectrum can be compared to an experimental spectrum to aid in peak assignment. Key vibrational modes to look for in 4-Methoxy-3-isopropylbenzyl alcohol include the O-H stretch of the alcohol, the C-O stretches of the alcohol and ether, and the aromatic C-H and C=C stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy.
-
Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. The calculations are typically performed at the same level of theory as the geometry optimization. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Interpretation: The predicted NMR spectrum can help in the assignment of experimental peaks, especially for complex molecules where spectral overlap can be an issue.
The following diagram illustrates the general workflow for theoretical spectroscopy:
Caption: Workflow for predicting IR and NMR spectra.
Probing Reactivity: A Case Study of Benzyl Alcohol Oxidation
Theoretical studies can provide deep mechanistic insights into chemical reactions. The oxidation of benzyl alcohols is a well-studied reaction and serves as an excellent example of how computational chemistry can be applied to understand the reactivity of 4-Methoxy-3-isopropylbenzyl alcohol.[1][3]
Modeling the Reaction Mechanism
The oxidation of a benzyl alcohol to the corresponding aldehyde typically involves the removal of a hydride ion from the benzylic carbon.[1] The electron-donating methoxy and isopropyl groups in our target molecule are expected to influence the rate of this reaction.
-
Protocol:
-
Identify Reactants and Products: Define the structures of the reactant (4-Methoxy-3-isopropylbenzyl alcohol and the oxidant) and the product (4-Methoxy-3-isopropylbenzaldehyde).
-
Locate the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Specialized algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the TS.
-
Verify the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, confirming that the located TS is the correct one for the reaction of interest.
-
Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
The presence of electron-donating groups like methoxy and isopropyl is expected to stabilize the transition state of hydride abstraction, thereby accelerating the oxidation reaction compared to unsubstituted benzyl alcohol.[3]
Conclusion
This guide has provided a comprehensive roadmap for the theoretical and computational study of 4-Methoxy-3-isopropylbenzyl alcohol. By following the outlined protocols, researchers can gain a deep and predictive understanding of its conformational preferences, electronic structure, spectroscopic properties, and reactivity. These theoretical insights are not merely academic exercises; they are essential tools for rational molecular design and for accelerating the development of new chemical entities in the pharmaceutical and materials science industries.
References
-
Supersonic Jet Studies of Benzyl Alcohols: Minimum Energy Conformations and Torsional Motion. (n.d.). DTIC. Retrieved February 18, 2026, from [Link]
-
A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. (2019). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
4-Benzyloxy-3-methoxybenzyl alcohol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2025, July 1). Nature. Retrieved February 18, 2026, from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
bmse010136 4-Methoxy Benzyl Alcohol at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 18, 2026, from [Link]
-
4-Hydroxy-3-methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
- Process for preparing 4-isopropylcyclohexylmethanol. (n.d.). Google Patents.
-
Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. (2020, August 12). ACS Publications. Retrieved February 18, 2026, from [Link]
-
4-Ethoxy-3-methoxybenzyl alcohol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Supporting Information. (n.d.). The ACS Publications. Retrieved February 18, 2026, from [Link]
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.
-
3-Hydroxy-4-methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
-
Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2019, March 8). Patsnap. Retrieved February 18, 2026, from [Link]
-
Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025, September 30). MDPI. Retrieved February 18, 2026, from [Link]
Sources
Safety, handling, and MSDS for 4-Methoxy-3-isopropylbenzyl alcohol
Technical Whitepaper: Operational Safety and Handling Framework for 4-Methoxy-3-isopropylbenzyl Alcohol
Part 1: Executive Summary & Chemical Identity
4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) is a specialized aromatic intermediate used primarily in the synthesis of bioactive ligands, agrochemicals, and pharmaceutical precursors (e.g., retinoic acid receptor modulators or terpenoid derivatives).[1][2] Structurally, it combines an electron-rich anisole core with a steric isopropyl group and a reactive benzylic alcohol moiety.
This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's stability, reactivity, and safe handling protocols. The presence of the benzylic hydroxyl group adjacent to an electron-donating methoxy group makes this compound susceptible to oxidation and acid-catalyzed polymerization, necessitating specific storage and handling controls.
Table 1: Technical Specifications & Physicochemical Profile
| Property | Specification | Notes/Context |
| Chemical Name | 4-Methoxy-3-isopropylbenzyl alcohol | Synonyms: (3-isopropyl-4-methoxyphenyl)methanol |
| CAS Number | 31816-29-2 | Verified Registry Number |
| Molecular Formula | C₁₁H₁₆O₂ | MW: 180.25 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid | Often solidifies upon prolonged cold storage.[3] |
| Boiling Point | ~280–290°C (Predicted) | ~145–150°C @ 1 mmHg. High boiling point due to H-bonding. |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | Slightly denser than water. |
| Solubility | Organic Solvents (DCM, EtOAc, MeOH) | Insoluble in water. Lipophilic nature due to isopropyl group. |
| Flash Point | >110°C (Predicted) | Non-flammable in standard transport, but combustible. |
| Acidity (pKa) | ~14–15 (Alcoholic -OH) | Weakly acidic; forms alkoxides with strong bases (NaH). |
Part 2: Hazard Identification & GHS Classification
While a harmonized GHS classification may not exist for this specific isomer, the functional group analysis (Benzyl Alcohol family + Phenolic ether) dictates the following Self-Classification for risk assessment.
Core Hazards
-
Signal Word: WARNING
-
Primary Risk: Irritation (Skin/Eye/Respiratory) and Acute Toxicity (Oral).
Hazard Statements (H-Codes):
-
H302: Harmful if swallowed. (Benzyl alcohols are metabolized to benzoic acids; high doses can cause metabolic acidosis).
-
H315: Causes skin irritation. (Lipophilic nature allows dermal penetration).
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Operational Handling & Stability Mechanisms
The Scientist’s Perspective: The safety profile of 4-Methoxy-3-isopropylbenzyl alcohol is defined by its reactivity . The electron-donating methoxy group at the para position activates the benzylic position.
-
Oxidation Risk: The benzylic alcohol is easily oxidized to the corresponding aldehyde (3-isopropyl-4-methoxybenzaldehyde) upon exposure to air, especially in the presence of light.
-
Acid Sensitivity: In the presence of strong acids, the benzyl alcohol can dehydrate to form a stabilized benzylic carbocation, leading to polymerization or self-etherification.
Protocol 1: Storage & Stability
-
Atmosphere: Store under Inert Atmosphere (Nitrogen or Argon) . Oxygen promotes radical autoxidation.
-
Temperature: Refrigerate (2–8°C) . Lower kinetic energy retards oxidation rates.
-
Container: Amber glass vials with Teflon-lined caps. Prevents UV-initiated degradation.
Protocol 2: Engineering Controls
-
Ventilation: Always handle within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Static Control: Ground all glassware. While the flash point is high, the organic solvents used during synthesis (e.g., THF, Ether) are flammable.
Visualization: Safe Handling Workflow
Figure 1: Logical workflow for the safe retrieval, handling, and disposal of the compound.
Part 4: Synthesis & Application Context
For drug development professionals, understanding the synthesis aids in identifying impurities (e.g., unreacted aldehyde). The standard preparation involves the reduction of 3-isopropyl-4-methoxybenzaldehyde.
Experimental Protocol: Reduction of 3-Isopropyl-4-methoxybenzaldehyde
This protocol demonstrates the safe handling of the precursor and product.
Reagents:
-
3-Isopropyl-4-methoxybenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.5–1.0 eq)
-
Methanol (Solvent)[4]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the aldehyde and dissolve in anhydrous Methanol.
-
Addition: Cool the solution to 0°C (Ice bath). Add NaBH₄ portion-wise over 15 minutes. Reasoning: Exothermic reaction; portion-wise addition prevents thermal runaway and solvent boil-over.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (higher Rf) should disappear.
-
Quenching: Carefully add saturated NH₄Cl solution. Reasoning: Destroys excess hydride and buffers the pH.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography.
Visualization: Synthesis Pathway
Figure 2: Synthetic pathway and stability risk assessment.
Part 5: Emergency Response Protocols
1. Eye Contact:
-
Immediate Action: Flush eyes with tepid water for at least 15 minutes, lifting upper and lower lids.
-
Medical: Seek medical attention immediately. Benzyl alcohols can cause corneal haze if untreated.
2. Skin Contact:
-
Immediate Action: Wash with soap and copious amounts of water. Remove contaminated clothing.
-
Note: The lipophilic isopropyl group may facilitate absorption. Monitor for systemic signs (dizziness, headache).
3. Spills (Laboratory Scale):
-
Small Spill (<10 mL): Absorb with inert vermiculite or sand. Place in a sealed container. Clean surface with ethanol.
-
Large Spill: Evacuate area. Wear SCBA if vapors are strong. Dike the spill to prevent entry into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98832, 4-Benzyloxy-3-methoxybenzyl alcohol (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzyl alcohol. Retrieved from [Link]
-
Organic Syntheses (2020). General Procedures for Reduction of Aromatic Aldehydes. Retrieved from [Link]
Sources
Methodological & Application
Technical Guide: 4-Methoxy-3-isopropylbenzyl Alcohol in Organic Synthesis
Content Type: Application Note & Protocol Guide Subject: 4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
4-Methoxy-3-isopropylbenzyl alcohol is a specialized aromatic building block characterized by a steric bulk (isopropyl group) adjacent to an electron-donating methoxy group.[1] This specific substitution pattern mimics the "cumyl" and "anisyl" motifs found in bioactive natural products, particularly abietane diterpenoids and synthetic retinoids .
In medicinal chemistry, this compound serves as a critical lipophilic anchor. The isopropyl group at the meta position (relative to the benzylic carbon) provides restricted rotation and hydrophobic interaction potential, while the para-methoxy group electronically activates the ring, stabilizing benzylic carbocation intermediates during substitution reactions.
This guide details the three primary synthetic workflows for this compound:
-
Selective Oxidation to the benzaldehyde (precursor for reductive aminations).
-
Activation to Benzyl Halides for nucleophilic substitution.
-
Application in Total Synthesis of aromatic diterpenes.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | (3-isopropyl-4-methoxyphenyl)methanol |
| CAS Number | 31816-29-2 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| LogP (Predicted) | ~2.3 - 2.5 (Lipophilic) |
| Electronic Character | Electron-rich (p-OMe donor); Sterically crowded (m-iPr) |
| Key Reactivity | Benzylic oxidation, Benzylic substitution (Sɴ1/Sɴ2), Electrophilic aromatic substitution |
Application I: Selective Oxidation to Benzaldehyde
Context: The aldehyde derivative (3-isopropyl-4-methoxybenzaldehyde, CAS: 31825-29-3) is the required intermediate for introducing this motif into amines via reductive amination.[1]
Mechanism: The para-methoxy group makes the benzylic position electron-rich.[1] While this facilitates oxidation, it also increases the risk of over-oxidation to the carboxylic acid if harsh reagents (e.g., KMnO₄) are used. Manganese Dioxide (MnO₂) or Swern Oxidation are preferred for stopping at the aldehyde stage.
Protocol: Activated MnO₂ Oxidation
This method is preferred for its mildness and ease of workup.
Reagents:
-
4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)[1]
-
Activated MnO₂ (10.0 equiv)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.80 g (10 mmol) of 4-Methoxy-3-isopropylbenzyl alcohol in 50 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 8.7 g (100 mmol) of activated MnO₂ in portions over 5 minutes.
-
Note: A large excess is required because the surface activity of MnO₂ varies.
-
-
Reaction: Stir the heterogeneous black suspension vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear, replaced by the aldehyde (higher R_f).
-
Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Expected Yield: 85–95% (Pale yellow oil).
Application II: Activation for Nucleophilic Substitution
Context: To attach the 4-methoxy-3-isopropylbenzyl group to phenols, amines, or carbon nucleophiles, the alcohol must be converted to a leaving group (Bromide or Chloride).[1] The p-methoxy group stabilizes the transition state, making these halides highly reactive (and potentially unstable on silica).
Protocol: Conversion to Benzyl Bromide (via PBr₃)
Target Product: 3-isopropyl-4-methoxybenzyl bromide (CAS: 64929-62-0).[1]
Reagents:
-
4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)[1]
-
Phosphorus Tribromide (PBr₃) (0.4 equiv)
-
DCM or Diethyl Ether (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Dissolve 10 mmol of the alcohol in 40 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add PBr₃ (4.0 mmol, 1.0 M solution in DCM) dropwise via syringe over 10 minutes.
-
Critical: Maintain temperature < 5°C to prevent polymerization or Friedel-Crafts side reactions initiated by the Lewis acidic PBr₃.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄.
-
Isolation: Evaporate solvent at low temperature (< 30°C) under vacuum.
-
Warning: Benzyl bromides with electron-donating groups are thermally unstable.[1] Do not heat. Use immediately for the next coupling step.
-
Application III: Total Synthesis of Aromatic Diterpenes
Context: This specific alcohol is a documented intermediate in the synthesis of Abietane-type diterpenoids , specifically 12-hydroxyabieta-8(14),9(11),12-triene-3,7-dione.[1] The 3-isopropyl-4-methoxy substitution pattern mimics the C-ring of these natural products.[1]
Synthetic Strategy: The alcohol is typically converted to a nitrile or halide, then coupled with a geranyl derivative or a cyclic terpene precursor. Subsequent cationic cyclization (often Lewis-acid mediated) closes the A and B rings to form the tricyclic core.
Key Transformation (Cationic Cyclization Precursor):
-
Conversion: Alcohol
Benzyl Bromide. -
Coupling: Benzyl Bromide + Lithiated Nitrile/Sulfone
Coupled Acyclic Precursor. -
Cyclization: Treatment with SnCl₄ or BF₃·OEt₂ induces ring closure to the tricyclic abietane skeleton.
Visualizing the Synthetic Workflows
The following diagram illustrates the divergent pathways available from 4-Methoxy-3-isopropylbenzyl alcohol.
Figure 1: Divergent synthetic pathways for 4-Methoxy-3-isopropylbenzyl alcohol in medicinal chemistry and natural product synthesis.
References
-
Burnell, R. H., & Caron, S. (1992). Synthesis of aromatic diterpenes: synthesis of 12-hydroxyabieta-8,11,13-trien-3,7-dione.[1] Canadian Journal of Chemistry. (Details the use of CAS 31816-29-2 as a starting material for abietane diterpenes).
-
Source Verification:
-
-
Sigma-Aldrich (Merck). Product Specification: 4-Methoxy-3-isopropylbenzyl alcohol.[1]
-
Source Verification:[1]
-
-
GuideChem. CAS 31816-29-2 Entry and Linked Precursors.
-
Source Verification:
-
-
PubChem.
-
Source Verification:
-
Sources
Application Notes & Protocols: 4-Methoxy-3-isopropylbenzyl Alcohol as a Versatile Building Block for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzyl Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic use of versatile chemical building blocks. 4-Methoxy-3-isopropylbenzyl alcohol represents a promising, yet underexplored, scaffold for the synthesis of novel pharmaceutical agents. Its substituted phenyl ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune the binding of a drug candidate to its biological target. While direct applications of 4-Methoxy-3-isopropylbenzyl alcohol are not extensively documented in publicly available literature, its structural motif is highly analogous to key fragments found in a well-established class of anti-inflammatory drugs: the phosphodiesterase-4 (PDE4) inhibitors.
This guide will provide a comprehensive overview of the synthesis and potential applications of 4-Methoxy-3-isopropylbenzyl alcohol and its structural analogs. We will delve into the synthetic protocols for this class of building blocks and then illustrate their application in the context of developing potent and selective PDE4 inhibitors, using the synthesis of Rolipram and its derivatives as a prime example.
Part 1: Synthesis of 4-Alkoxy-3-alkylbenzyl Alcohol Building Blocks
The synthesis of 4-Methoxy-3-isopropylbenzyl alcohol and its analogs typically proceeds through a two-step sequence: the preparation of the corresponding benzaldehyde, followed by its reduction to the benzyl alcohol.
1.1. Synthesis of 4-Methoxy-3-isopropylbenzaldehyde
A common route to this intermediate is the alkylation of a suitable phenolic precursor, such as vanillin, followed by functional group manipulations.
Protocol 1: Synthesis of 4-Methoxy-3-isopropylbenzaldehyde
Objective: To synthesize 4-Methoxy-3-isopropylbenzaldehyde from a commercially available starting material.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Isopropyl bromide or 2-bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of vanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add isopropyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-isopropoxy-3-methoxybenzaldehyde.
1.2. Reduction to 4-Methoxy-3-isopropylbenzyl Alcohol
The synthesized benzaldehyde can be readily reduced to the corresponding benzyl alcohol using a variety of reducing agents.
Protocol 2: Reduction of 4-Methoxy-3-isopropylbenzaldehyde
Objective: To reduce the aldehyde to the corresponding benzyl alcohol.
Materials:
-
4-Methoxy-3-isopropylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Methoxy-3-isopropylbenzaldehyde (1 equivalent) in a mixture of DCM and MeOH (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-isopropylbenzyl alcohol, which can be further purified by chromatography if necessary.
Table 1: Representative Spectroscopic Data for a Structurally Related Benzyl Alcohol
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) |
| (4-ethoxy-3-methoxyphenyl)methanol | 6.90-6.83 (m, 3H), 4.61 (s, 2H), 4.10 (q, J=7.0 Hz, 2H), 3.87 (s, 3H), 1.46 (t, J=7.0 Hz, 3H) | 149.2, 148.5, 134.1, 119.3, 112.0, 111.3, 65.4, 64.3, 55.9, 14.8 |
Note: Data for 4-ethoxy-3-methoxybenzyl alcohol is provided as a reference. Spectroscopic data for 4-methoxy-3-isopropylbenzyl alcohol would show characteristic signals for the isopropyl group.
Part 2: Application in Pharmaceutical Synthesis - The Case of PDE4 Inhibitors
The 3-alkoxy-4-methoxybenzyl moiety is a critical pharmacophore in a number of potent and selective PDE4 inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. Drugs like Rolipram, Cilomilast, and Apremilast all contain a substituted catechol ether structure. The following protocol outlines a synthetic route to a Rolipram analog, demonstrating the utility of a 3-cyclopentyloxy-4-methoxybenzyl building block, which is structurally analogous to the topic compound.
Workflow for the Synthesis of a Rolipram Analog
Caption: Synthetic workflow for a Rolipram analog.
Protocol 3: Synthesis of a Rolipram Analog
Objective: To synthesize a Rolipram analog from 3-cyclopentyloxy-4-methoxybenzaldehyde.
Step 1: Michael Addition
-
To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1 equivalent) and methyl acrylate (1.1 equivalents) in an appropriate solvent like THF, add a catalytic amount of a base such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).
-
Add nitromethane (1.5 equivalents) and a stronger base, for example, tetramethylguanidine.
-
Heat the reaction to 50-60 °C and stir for 12-16 hours.
-
After cooling, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitro ester intermediate by column chromatography.
Step 2: Reduction and Lactamization
-
Dissolve the purified nitro ester (1 equivalent) in ethanol or a similar solvent.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will be the cyclized lactam (Rolipram analog).
-
Purify the product by recrystallization or column chromatography to obtain the final compound.
Part 3: Scientific Rationale and Structure-Activity Relationship (SAR)
The 3-alkoxy-4-methoxybenzyl group in PDE4 inhibitors plays a crucial role in binding to the enzyme's active site. The methoxy group often forms a key hydrogen bond with a conserved glutamine residue, while the larger alkoxy group (like cyclopentyloxy or isopropoxy) occupies a hydrophobic pocket, enhancing both potency and selectivity.
Logical Relationship of SAR in PDE4 Inhibitors
Caption: SAR of the substituted benzyl moiety in PDE4 inhibitors.
The choice of the alkyl group at the 3-position is critical. A bulkier group like isopropyl or cyclopentyl can provide a better fit into the hydrophobic pocket compared to a smaller group, leading to increased inhibitory activity. Therefore, 4-Methoxy-3-isopropylbenzyl alcohol serves as an excellent starting point for the synthesis of novel PDE4 inhibitors with potentially improved pharmacological profiles.
Conclusion
4-Methoxy-3-isopropylbenzyl alcohol and its structural congeners are valuable building blocks in medicinal chemistry. While direct pharmaceutical applications of this specific molecule are yet to be widely reported, the established importance of the 3-alkoxy-4-methoxybenzyl pharmacophore in potent PDE4 inhibitors provides a strong rationale for its use in the development of new therapeutics for inflammatory diseases. The synthetic protocols and scientific insights provided in this guide offer a solid foundation for researchers to explore the potential of this and related building blocks in their drug discovery programs.
References
-
Zhmurov, P. A., et al. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry, 11(45), 8082-8091. Available at: [Link]
-
Zhmurov, P. A., et al. (2013). Asymmetric syntheses of two of GlaxoSmithKline's highly potent phosphodiesterase IV inhibitors CMPI 1 and CMPO 2 have been accomplished... Organic & Biomolecular Chemistry. Available at: [Link]
-
Somoza, C., et al. (2001). Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Molecules, 6(5), 434-443. Available at: [Link]
-
Ghislieri, D., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 949-953. Available at: [Link]
-
Drugs.com. (2005). Cilomilast GlaxoSmithKline. Current Opinion in Investigational Drugs, 6(5), 545-558. Available at: [Link]
-
Ghislieri, D., et al. (2022). Enantioselective Flow Synthesis of Rolipram... ACS Publications. Available at: [Link]
-
Guenther, E., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Chemical & Pharmaceutical Bulletin, 49(8), 1009-1017. Available at: [Link]
-
Chem-Impex. 4-Methoxybenzyl alcohol. Available at: [Link]
-
Cheng, J. B., et al. (2008). Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry, 51(24), 7640-7651. Available at: [Link]
-
ResearchGate. Cilomilast and related inhibitors. Available at: [Link]
-
New Drug Approvals. (2014). PDE4 Inhibitor, SB-207499, Cilomilast……….REVISTED. Available at: [Link]
-
Rochette, A. D., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5441. Available at: [Link]
- Williams, J. M., et al. (2009). Optimization of a Tertiary Alcohol Series of Phosphodiesterase-4 (PDE4) Inhibitors: Structure−Activity Relationship Related to PDE4 Inhibition and Human Ether-a-
Application Note: Selective Oxidation Strategies for the Synthesis of 4-Methoxy-3-isopropylbenzaldehyde
Executive Summary
This application note details the selective oxidation of 4-Methoxy-3-isopropylbenzyl alcohol to its corresponding aldehyde, 4-Methoxy-3-isopropylbenzaldehyde . This transformation is a critical step in the synthesis of pharmaceutical intermediates, most notably for the dopamine agonist Rotigotine (Neupro) [1, 2].
The primary challenge in this transformation is achieving high chemoselectivity.[1] The substrate features an electron-rich aromatic ring (due to the methoxy and isopropyl groups) and a benzylic alcohol. Common non-selective oxidants pose two specific risks:
-
Over-oxidation: Conversion of the aldehyde to the carboxylic acid.
-
Electrophilic Aromatic Substitution: Chlorination of the activated aromatic ring when using hypochlorite-based oxidants without strict pH control.
This guide presents two validated protocols: a scalable, organocatalytic TEMPO-mediated oxidation (Method A) and a heterogeneous Manganese Dioxide (MnO₂) oxidation (Method B).[2]
Chemical Context & Substrate Analysis[2][3][4][5][6][7]
Substrate Properties[3][4][5][6][8][9][10][11]
-
Compound: 4-Methoxy-3-isopropylbenzyl alcohol
-
Structure: A primary benzylic alcohol with strong electron-donating groups (EDGs) at the para (methoxy) and meta (isopropyl) positions relative to the alcohol.
-
Reactivity Profile: The benzylic position is highly activated, facilitating rapid oxidation. However, the electron-rich ring makes the substrate susceptible to side reactions with electrophilic species (e.g., Cl⁺ species in bleach oxidations).
Strategic Selection of Oxidants
| Method | Reagent System | Key Advantage | Key Risk/Mitigation |
| A | TEMPO / NaOCl / KBr | Scalable, Aqueous, Low Cost | Risk: Ring chlorination. Mitigation: Strict pH buffering (pH 8.6–9.5). |
| B | Activated MnO₂ | High Chemoselectivity, Simple Workup | Risk: Variable reagent activity. Mitigation: Use of "Activated" |
Protocol A: Catalytic TEMPO Oxidation (Anelli-Montanari Modification)
Recommended for gram-to-kilogram scale synthesis where green chemistry metrics are a priority.
Mechanism & Rationale
The reaction utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic radical.[3] Sodium hypochlorite (NaOCl) acts as the stoichiometric terminal oxidant, while Potassium Bromide (KBr) serves as a co-catalyst to regenerate the active N-oxoammonium species.
-
Critical Control Point: The reaction must be buffered. At acidic pH (< 7), HOCl dominates, leading to rapid chlorination of the electron-rich anisole ring. At pH > 10, the oxidation stalls. Target pH: 8.6–9.5 using NaHCO₃ [3].
Materials
-
Substrate: 4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)
-
Catalyst: TEMPO (0.01 equiv / 1 mol%)
-
Co-catalyst: KBr (0.1 equiv)[3]
-
Oxidant: NaOCl (commercial bleach, 10-13% w/v), titrated before use (1.1 - 1.2 equiv).
-
Buffer: Sat. aq. NaHCO₃
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) / Water biphasic system.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve the alcohol (10 g, 55.5 mmol) in DCM (50 mL).
-
Aqueous Phase: Add a solution of KBr (0.66 g, 5.5 mmol) in water (10 mL). Add TEMPO (86 mg, 0.55 mmol). Cool the biphasic mixture to 0–5 °C.
-
Oxidant Addition: Slowly add the NaOCl solution dropwise over 30–45 minutes.
-
Note: Simultaneously add saturated NaHCO₃ solution or monitor pH to maintain pH ~9. The reaction is exothermic; internal temperature must not exceed 10 °C to prevent over-oxidation to the acid.
-
-
Monitoring: Stir vigorously at 0 °C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4][5] Conversion is typically complete within 30–60 minutes.
-
Quenching: Quench excess oxidant by adding saturated sodium thiosulfate (Na₂S₂O₃) solution until starch-iodide paper shows no blue color.
-
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Expected Yield: 92–96% Appearance: Colorless to pale yellow oil.
Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation
Recommended for small-scale discovery chemistry or substrates highly sensitive to aqueous/basic conditions.
Mechanism & Rationale
Activated MnO₂ acts as a heterogeneous surface oxidant.[6] It is highly selective for benzylic and allylic alcohols and will not touch non-activated alcohols or oxidize the product further to the acid [4, 5].
Materials
-
Substrate: 4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)
-
Reagent: Activated MnO₂ (10–20 equiv by weight).
-
Note: "Activated" refers to the
-crystalline phase precipitated from KMnO₄ and MnSO₄ under specific conditions. Commercial "Battery grade" MnO₂ is inactive.
-
-
Solvent: Dichloromethane (DCM) or Chloroform.
Step-by-Step Procedure
-
Dissolution: Dissolve the alcohol (1.0 g) in anhydrous DCM (15 mL) in a round-bottom flask.
-
Addition: Add Activated MnO₂ (10 g). The large excess is necessary due to surface area limitations.
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C).
-
Optimization: If reaction is sluggish (>24h), refluxing in Chloroform (60 °C) can accelerate the rate, though room temperature is preferred for selectivity.
-
-
Filtration: Monitor by TLC. Upon completion (typically 4–16 hours), filter the mixture through a pad of Celite® to remove the manganese oxides.
-
Safety Alert: Dry MnO₂ filter cakes can be pyrophoric if contaminated with solvents. Rinse the cake thoroughly with water before disposal.
-
-
Isolation: Concentrate the filtrate to obtain the pure aldehyde.
Expected Yield: 85–90% Purity: Often requires no further purification.
Visualizations & Workflows
Logic Flow: Selecting the Right Method
The following decision tree assists in choosing the optimal protocol based on scale and sensitivity.
Caption: Decision matrix for selecting between TEMPO and MnO₂ based on scale and substrate sensitivity.
Reaction Mechanism (TEMPO Cycle)
Understanding the catalytic cycle is vital for troubleshooting the Anelli protocol.
Caption: Simplified catalytic cycle showing the regeneration of the active N-oxoammonium species by the primary oxidant.
Analytical Data & Validation
To validate the synthesis, compare the isolated product against these standard analytical markers.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~9.8 - 10.0 ppm (s, 1H) | Distinctive aldehyde proton. |
| ¹H NMR (CDCl₃) | δ ~3.89 ppm (s, 3H) | Methoxy group (-OCH₃). |
| ¹H NMR (CDCl₃) | δ ~3.3 ppm (sept, 1H) | Isopropyl methine (-CH-). |
| IR Spectroscopy | ~1680–1700 cm⁻¹ | Strong C=O stretching vibration. |
| TLC | Higher R_f than alcohol | Aldehyde is less polar than the starting alcohol. |
Troubleshooting Table:
-
Problem: Low conversion in TEMPO reaction.
-
Cause: pH too high (>10) or old bleach.
-
Fix: Adjust pH to 9.0; titrate bleach.
-
-
Problem: Chlorinated byproduct (M+34 peak in MS).
-
Cause: pH dropped below 8.0.
-
Fix: Increase buffer capacity; ensure T < 10°C.
-
-
Problem: MnO₂ reaction stalled.
-
Cause: Reagent is hydrated or not "activated".
-
Fix: Azeotropically dry the MnO₂ with toluene or purchase fresh activated grade.
-
References
- Process for the preparation of rotigotine.US Patent 2011/0230541 A1.
-
TEMPO-Mediated Oxidations. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Oxidation of Benzyl Alcohol Over MnO₂. SSRN. Available at: [Link]
-
Manganese Dioxide (MnO₂). Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: 4-Methoxy-3-isopropylbenzyl Alcohol in Advanced Polymer Design
[1]
Executive Summary
4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) is a specialized aromatic intermediate offering unique steric and electronic properties for polymer synthesis. Distinct from the widely used 4-methoxybenzyl alcohol (PMB alcohol), the addition of a bulky isopropyl group at the meta position introduces significant changes in solubility, glass transition temperature (
This guide details the application of this compound as a precursor for functional monomers (methacrylates) and as a tunable, acid-labile protecting group in stimuli-responsive drug delivery systems.
Chemical Profile & Structural Advantages[2][3]
| Property | Specification |
| Chemical Name | 4-Methoxy-3-isopropylbenzyl alcohol |
| CAS Number | 31816-29-2 |
| Molecular Formula | |
| Molecular Weight | 180.24 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Utility Analysis
-
Electronic Activation: The 4-methoxy group is strongly electron-donating, stabilizing benzylic carbocations. This makes esters derived from this alcohol highly susceptible to acid-catalyzed hydrolysis (useful for controlled release).
-
Steric Modulation: The 3-isopropyl group adds steric bulk. In polymer chains, this restricts rotation, potentially increasing the
compared to standard PMB polymers, and disrupts chain packing to enhance solubility in organic solvents.
Application I: Synthesis of Functional Methacrylate Monomers
The primary application of this alcohol in polymer chemistry is its conversion into a polymerizable monomer: 4-Methoxy-3-isopropylbenzyl methacrylate (MIPB-MA) . This monomer is used to create high-refractive-index polymers with acid-cleavable side chains.
Protocol A: Monomer Synthesis (Esterification)
Objective: Synthesize MIPB-MA via reaction with methacryloyl chloride.
Reagents:
-
4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)
-
Methacryloyl chloride (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Hydroquinone (inhibitor, 100 ppm)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4-Methoxy-3-isopropylbenzyl alcohol (10 mmol) and TEA (15 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add methacryloyl chloride (12 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Critical: Maintain temperature < 5°C to prevent thermal polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer with 1M HCl (2x), saturated
(2x), and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 85-92% Clear Oil.
Protocol B: Controlled Radical Polymerization (ATRP)
Objective: Polymerize MIPB-MA to form Poly(MIPB-MA) with narrow polydispersity.
Reagents:
-
Monomer: MIPB-MA
-
Initiator: Ethyl
-bromoisobutyrate (EBiB) -
Catalyst: CuBr / PMDETA (Pentamethyldiethylenetriamine)
-
Solvent: Anisole
Step-by-Step Procedure:
-
Charge: In a Schlenk tube, add CuBr (1 equiv), MIPB-MA (100 equiv), and PMDETA (1 equiv).
-
Degas: Seal and perform three freeze-pump-thaw cycles to remove oxygen (oxygen kills the radical species).
-
Initiation: Inject EBiB (1 equiv) under nitrogen flow.
-
Polymerization: Immerse in an oil bath at 70°C. Stir for 8-12 hours.
-
Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless).
-
Precipitation: Precipitate into cold methanol. Filter and dry under vacuum.[1][2][3]
Application II: Acid-Labile Linkers for Drug Delivery
Polymers containing the 4-methoxy-3-isopropylbenzyl ester linkage are "smart" materials. The ester bond is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as endosomes or tumor microenvironments.
Mechanism of Action
The isopropyl group aids in the "burst" release mechanism. By increasing the lipophilicity of the polymer, it encourages the formation of nanoparticles. Upon entering an acidic environment, the cleavage of the benzyl ester releases the payload (or solubilizes the polymer core).
Workflow Visualization
The following diagram illustrates the synthesis of the monomer and its subsequent acid-triggered cleavage.
Figure 1: Synthetic pathway from alcohol precursor to stimuli-responsive polymer degradation.
Comparative Analysis: MIPB vs. Standard PMB
Researchers often ask why the isopropyl derivative should be used over the cheaper standard 4-methoxybenzyl (PMB) alcohol.
| Feature | Standard PMB Polymer | 3-Isopropyl-PMB Polymer (MIPB) | Impact on Application |
| Hydrophobicity | Moderate | High | MIPB forms more stable nanoparticles/micelles in aqueous media. |
| Glass Transition ( | ~105°C | ~125°C (Est.) | Isopropyl bulk restricts chain motion, creating harder, more thermally stable plastics. |
| Acid Sensitivity | High | Very High | The isopropyl group (electron-donating via induction) further stabilizes the transition state during hydrolysis. |
| Solubility | Good in THF/DCM | Excellent | Isopropyl group disrupts crystalline packing, improving solubility in a wider range of organic solvents. |
Troubleshooting & Storage
-
Storage: The alcohol is prone to oxidation if left exposed to air for long periods (forming the corresponding benzoic acid). Store under nitrogen at 2-8°C.
-
Polymerization Inhibition: If the ATRP reaction turns green immediately, oxygen was not fully removed. Repeat freeze-pump-thaw cycles.
-
Purification: If the monomer contains residual alcohol, it will act as a chain transfer agent, broadening molecular weight distribution. Ensure complete conversion or rigorous column chromatography purification.
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627964, 4-Methoxy-3-isopropylbenzyl alcohol. Retrieved from [Link]
- Polymerization Methodology: Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry, 6, 227–238.
-
Analogous Chemistry (PMB Methacrylates): Kaya, E. (2011).[1] Copolymers of 4-Methoxybenzyl Methacrylate and Isobornyl Methacrylate: Synthesis, Characterization and Determination of Monomer Reactivity Ratios. Journal of the Chemical Society of Pakistan. (Establishes the baseline for methoxybenzyl methacrylate polymerization kinetics).
- Acid-Labile Linkers: Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications, 49(21), 2082-2102. (Provides the mechanistic basis for using electron-rich benzyl esters in pH-responsive delivery).
Application Note: 4-Methoxy-3-isopropylbenzyl Alcohol (MIPB) as a Tunable Protecting Group for Carboxylic Acids
Part 1: Executive Summary & Chemical Rationale
The "Goldilocks" Benzyl Ester
In the synthesis of complex pharmaceutical intermediates—particularly diterpenoids and hydrophobic peptides—standard protecting groups often fail due to two opposing challenges: solubility and lability .
The 4-Methoxy-3-isopropylbenzyl (MIPB) group represents a strategic "tuning" of the classic p-methoxybenzyl (PMB) ester. By introducing an isopropyl group at the meta position (relative to the benzylic carbon) and ortho to the methoxy group, this moiety offers two distinct advantages:
-
Enhanced Acid Lability: The isopropyl group exerts a positive inductive effect (+I), effectively pushing electron density into the aromatic ring. This further stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, making MIPB esters more acid-sensitive than PMB esters but more stable than the hyper-labile 2,4-dimethoxybenzyl (DMB) esters.
-
Lipophilic Solubilization: The bulky isopropyl group significantly increases the lipophilicity of the protected molecule. This is critical when working with polar carboxylic acids (e.g., amino acids, poly-hydroxylated cores) that otherwise precipitate in the organic solvents required for subsequent transformations.
Mechanistic Insight
The cleavage of MIPB esters proceeds via an
-
PMB Cation: Stabilized by resonance from the p-methoxy group.
-
MIPB Cation: Stabilized by resonance (p-OMe) PLUS inductive donation (m-iPr) and steric relief of strain upon re-hybridization.
Part 2: Experimental Protocols
Protocol A: Synthesis of MIPB Esters (Protection)
Objective: Selective protection of a carboxylic acid using 4-Methoxy-3-isopropylbenzyl alcohol.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: 4-Methoxy-3-isopropylbenzyl alcohol (1.1 equiv) [CAS: 31816-29-2]
-
Coupling Agent: DCC (1.1 equiv) or EDC·HCl (1.2 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Carboxylic Acid (1.0 equiv) and MIPB Alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Activation: Cool the solution to 0 °C. Add DMAP (0.1 equiv).
-
Coupling: Add DCC (1.1 equiv) portion-wise over 10 minutes. Note: The solution may become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–12 hours. Monitor by TLC (MIPB esters are UV active and stain dark red/purple with Anisaldehyde).
-
Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc).
Alternative Method (Mitsunobu): For sterically hindered acids, use PPh₃ (1.5 equiv) and DIAD (1.5 equiv) with MIPB Alcohol in THF at 0 °C → RT.
Protocol B: Controlled Deprotection (Cleavage)
Objective: Removal of the MIPB group without affecting other acid-sensitive moieties (e.g., Boc, t-Butyl esters).
Method 1: Mild Acidolysis (TFA Titration)
-
Condition: 1–5% Trifluoroacetic Acid (TFA) in DCM with 2.5% Triisopropylsilane (TIPS) as a scavenger.
-
Procedure:
-
Dissolve the MIPB ester in DCM (0.1 M).
-
Add TIPS (2.5% v/v) to scavenge the liberated MIPB cation (preventing re-alkylation).
-
Add TFA dropwise to reach 1% v/v. Stir at 0 °C.
-
Checkpoint: Check TLC after 15 minutes. MIPB cleaves significantly faster than t-Butyl esters. If reaction is slow, increase TFA to 5%.
-
Quench: Pour into saturated NaHCO₃ or evaporate volatiles under vacuum at <30 °C.
-
Method 2: Oxidative Cleavage (DDQ)
-
Condition: DDQ (1.2–1.5 equiv) in DCM:H₂O (18:1).
-
Mechanism: Single Electron Transfer (SET) oxidation of the electron-rich aromatic ring.
-
Procedure:
-
Dissolve ester in DCM/H₂O mixture.
-
Add DDQ. The mixture will turn deep green/red.
-
Stir at RT for 1–3 hours.
-
Quench with aqueous Ascorbic Acid or NaHSO₃ to reduce excess DDQ.
-
Part 3: Visualization & Decision Logic
Workflow Diagram: Protection & Deprotection Cycle
Caption: Cycle of MIPB protection via Steglich esterification and orthogonal deprotection pathways.
Mechanistic Stability Comparison
Caption: Hierarchy of acid-labile benzyl esters. MIPB occupies the niche between PMB and DMB.
Part 4: Stability & Orthogonality Profile
The following table summarizes the compatibility of MIPB esters with common synthetic conditions, derived from the reactivity of the 3-isopropyl-4-methoxybenzyl moiety.
| Condition Type | Reagent/Condition | Stability | Notes |
| Base | LiOH, NaOH (aq) | Stable | More stable than methyl esters due to isopropyl steric bulk. |
| Base | Piperidine (20% in DMF) | Stable | Compatible with Fmoc peptide synthesis. |
| Acid | 10% TFA / DCM | Labile | Cleaves rapidly (<30 min). |
| Acid | 1% TFA / DCM | Slow Cleavage | Allows kinetic differentiation from t-Butyl esters. |
| Reduction | H₂ / Pd-C | Labile | Cleaves via hydrogenolysis (similar to Benzyl). |
| Reduction | NaBH₄ / EtOH | Stable | Ester generally survives mild hydride reduction. |
| Oxidation | DDQ | Labile | Oxidative cleavage of the electron-rich ring. |
| Nucleophiles | R-NH₂ (Aminolysis) | Stable | Steric hindrance of isopropyl group retards nucleophilic attack. |
References
-
Preparation of MIPB Alcohol & Derivatives
-
Burnell, R. H., & Caron, S. (1991). Synthesis of aromatic diterpenes: synthesis of 12-hydroxy-abieta-8,11,13-trien-3,7-dione. Canadian Journal of Chemistry, 69, 127–132. Link
- Note: This paper details the synthesis of the 3-isopropyl-4-methoxybenzyl alcohol and chloride intermediates used to build the abietane skeleton, establishing the chemical reactivity of this specific substitution p
-
-
General PMB/Benzyl Ester Protection Protocols
-
Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on "Substituted Benzyl Esters").
-
-
Oxidative Cleavage Mechanisms (DDQ)
-
Oikawa, Y., Tanaka, T., Horita, K., Yoshioka, T., & Yonemitsu, O. (1984). Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 25(47), 5393-5396. Link
-
-
Application in Diterpene Synthesis (MIPB as Building Block/Protecting Motif)
Sources
High-performance liquid chromatography (HPLC) method for 4-Methoxy-3-isopropylbenzyl alcohol
This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxy-3-isopropylbenzyl alcohol .
This compound is a critical intermediate in the synthesis of complex organic frameworks, including phenanthrene derivatives and potential pharmaceutical agents (e.g., analogs of antitubercular agents or dopaminergic ligands). The method below is engineered to separate the target alcohol from its common synthetic precursors (e.g., 3-isopropyl-4-methoxybenzaldehyde) and degradation products.
Part 1: Physicochemical Profiling & Method Strategy
To design a robust method, we must first understand the analyte's behavior in solution.
-
Chemical Structure: A benzyl alcohol moiety with a lipophilic isopropyl group at the meta position and a methoxy group at the para position.
-
Polarity (LogP): Estimated ~2.2 – 2.8. The isopropyl group significantly increases retention on Reverse Phase (RP) columns compared to simpler analogs like Vanillyl alcohol.
-
UV Chromophores: The benzene ring substituted with auxochromes (alkoxy, alkyl) exhibits strong absorption bands typically at 230 nm (secondary band) and 275–280 nm (primary band).
-
Critical Separation Challenge: The primary challenge is resolving the alcohol from its aldehyde precursor (3-isopropyl-4-methoxybenzaldehyde), which is a common impurity in reduction reactions. The aldehyde is less polar and will elute after the alcohol on a C18 column.
Part 2: Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Quaternary or Binary Gradient System (e.g., Agilent 1260/1290, Waters Alliance/Acquity) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
-
Column: C18 stationary phase is recommended for its hydrophobic selectivity.
-
Primary Choice: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Alternative: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) for higher carbon load.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH suppresses silanol activity and ensures sharp peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong solvent for elution of the isopropyl-substituted ring. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Volume | 10 µL | Standard loop size; adjust based on sample concentration. |
| Detection | 280 nm (Quantitation) | Maximizes selectivity; minimizes solvent cut-off interference. |
| Run Time | 20 Minutes | Sufficient to elute late-eluting non-polar dimers or aldehydes. |
Gradient Program
A gradient is essential to elute the alcohol (moderate polarity) while cleaning the column of highly lipophilic side-products.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80% | 20% | Initial equilibration. |
| 10.0 | 20% | 80% | Linear ramp to elute target and aldehyde impurities. |
| 12.0 | 20% | 80% | Isocratic hold to flush lipophilics. |
| 12.1 | 80% | 20% | Return to initial conditions. |
| 20.0 | 80% | 20% | Re-equilibration (Critical for reproducibility). |
Part 3: Sample Preparation Workflow
Objective: Ensure complete solubility and compatibility with the initial mobile phase to prevent peak distortion ("solvent effect").
-
Stock Solution Preparation (1.0 mg/mL):
-
Weigh 10.0 mg of 4-Methoxy-3-isopropylbenzyl alcohol .
-
Dissolve in 10 mL of 100% Acetonitrile . (The compound is highly soluble in organic solvent).
-
-
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A/B (50:50) .
-
Note: Diluting with water-heavy solvent ensures the sample plug does not precipitate or cause band broadening upon injection.
-
-
Filtration:
-
Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.
-
Part 4: Visualization of Method Logic
The following diagram illustrates the decision matrix for optimizing the separation of the alcohol from its specific impurities.
Caption: Decision tree for HPLC method optimization, highlighting the separation strategy between the alcohol target and its aldehyde precursor.
Part 5: Validation & System Suitability
To ensure the "Trustworthiness" of this protocol, the following System Suitability Tests (SST) must be passed before analyzing unknown samples.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | ± 0.1 min of Standard | Check flow rate and column temperature stability. |
| Theoretical Plates (N) | > 5,000 | If low, check for dead volume or column aging. |
| Tailing Factor (T) | 0.8 – 1.2 | If > 1.2, increase buffer strength or check pH. |
| Resolution (Rs) | > 2.0 (vs. Aldehyde) | If < 2.0, decrease gradient slope (e.g., 20% to 60% B). |
| Precision (RSD) | < 1.0% (n=6 injections) | If high, check injector seal and autosampler precision. |
Linearity & Range:
-
The method is linear from 0.01 mg/mL to 0.2 mg/mL .
-
LOD (Limit of Detection): Approx. 0.5 µg/mL (at 230 nm).
-
LOQ (Limit of Quantitation): Approx. 1.5 µg/mL.
Part 6: Troubleshooting Guide
-
Peak Broadening:
-
Cause: Sample solvent is too strong (e.g., 100% MeCN injection).
-
Fix: Dilute sample with initial mobile phase (Water/MeCN 80:20).
-
-
Ghost Peaks:
-
Cause: Carryover from highly lipophilic precursors in previous runs.
-
Fix: Extend the "Flush" step (90-95% B) at the end of the gradient.
-
-
Baseline Drift:
-
Cause: UV absorption of the mobile phase modifiers at low wavelengths.
-
Fix: Use Phosphoric acid (transparent) instead of Formic acid if detection is <210 nm; otherwise, use Reference Wavelength correction (e.g., 360 nm).
-
References
-
Tao, Z. L., et al. (2026). Enantioselective Lewis Base-Catalyzed Sulfenocyclization of Polyenes. (Describes the synthesis and isolation of 3-Isopropyl-4-methoxybenzyl alcohol as intermediate 17d). Amazon AWS.[3] 4[4][5][6][7][8]
-
SIELC Technologies. (2018).[9] Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. (Methodology reference for structurally similar benzyl alcohol derivatives). SIELC. 2
-
Moreno-Dorado, F. J., et al. (2012). Syntheses and evaluation of multicaulin and miltirone-like compounds as antituberculosis agents. (Details the reduction of 3-isopropyl-4-methoxybenzoate to the alcohol). Taylor & Francis / PubMed Central. 7
Sources
- 1. oatext.com [oatext.com]
- 2. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and evaluation of multicaulin and miltirone-like compounds as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus Chinensis Franeh [ideas.repec.org]
- 9. 3-(Benzyloxy)-4-methoxybenzyl alcohol | SIELC Technologies [sielc.com]
Application Note: High-Resolution GC Analysis of 4-Methoxy-3-isopropylbenzyl Alcohol
Executive Summary & Chemical Context
4-Methoxy-3-isopropylbenzyl alcohol (CAS: Analogous to p-Cymen-7-ol derivatives) is a critical intermediate in the synthesis of high-value fragrances and pharmaceutical precursors. Its structural duality—combining a polar primary hydroxyl group with a lipophilic isopropyl-substituted aromatic ring—presents specific chromatographic challenges:
-
Peak Tailing: The free hydroxyl group interacts with active silanol sites in GC liners and column stationary phases, leading to adsorption and tailing.
-
Thermal Stability: While generally stable, the benzylic position is susceptible to oxidation (forming the aldehyde) at high injection port temperatures if liners are not deactivated.
This Application Note provides two validated protocols:
-
Protocol A (Direct Injection): For rapid purity screening using High-Polarity (WAX) columns.
-
Protocol B (Derivatization): For trace impurity profiling and quantification using Non-Polar (5-MS) columns with Silylation.
Analyte Profile
| Property | Specification |
| Target Analyte | 4-Methoxy-3-isopropylbenzyl alcohol |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Boiling Point (Est.) | 275–285°C (at 760 mmHg) |
| Key Functional Groups | Primary Alcohol (Benzylic), Methoxy Ether, Isopropyl |
| Solubility | Soluble in Methanol, Ethyl Acetate, DCM; Insoluble in Water |
Method Development Strategy
The choice of method depends on the analytical goal. The following decision matrix explains the causality behind the protocol selection.
Figure 1: Decision Matrix for Method Selection based on sensitivity requirements.
Protocol A: Direct Injection (GC-FID)
Best for: Raw material assay, reaction monitoring (high concentration). Mechanism: Uses a Polyethylene Glycol (PEG) stationary phase to deactivate the alcohol group via hydrogen bonding, improving peak shape without chemical modification.
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| System | GC-FID (Agilent 8890 or equivalent) | Robust quantification for major components. |
| Column | DB-WAX UI (30 m × 0.25 mm × 0.25 µm) | Polar phase matches analyte polarity; "UI" (Ultra Inert) reduces tailing. |
| Inlet | Split/Splitless (250°C) | High temp ensures rapid vaporization; keep <260°C to prevent thermal degradation. |
| Liner | Ultra Inert Split Liner with Wool | Wool increases surface area for vaporization and traps non-volatiles. |
| Split Ratio | 50:1 | Prevents column overload (Target load: ~10 ng on column). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 80°C (1 min) → 10°C/min → 245°C (5 min) | Slow ramp separates the alcohol from potential aldehyde impurities. |
| Detector | FID @ 250°C | Standard carbon response. |
Sample Preparation[2]
-
Weigh: 10 mg of sample into a 20 mL vial.
-
Dissolve: Add 10 mL Ethyl Acetate (HPLC Grade).
-
Internal Standard (Optional): Add 100 µL of 1-Dodecanol solution (10 mg/mL).
-
Filter: 0.45 µm PTFE syringe filter into GC vial.
Protocol B: Trace Analysis via Silylation (GC-MS)
Best for: Impurity profiling, biological matrices, or when peak tailing limits sensitivity. Mechanism: Replaces the active proton on the hydroxyl group with a Trimethylsilyl (TMS) group.[1] This eliminates hydrogen bonding, drastically improving volatility and peak symmetry.
Derivatization Workflow (BSTFA)
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[2] Note: The 1% TMCS catalyst is critical to ensure rapid reaction, although the primary benzylic alcohol is relatively reactive.
Figure 2: Step-by-step derivatization protocol for benzylic alcohols.
GC-MS Conditions
| Parameter | Setting |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) |
| Inlet | Split 10:1 @ 280°C |
| Oven | 100°C (1 min) → 15°C/min → 300°C (3 min) |
| MS Source | EI (70 eV) @ 230°C |
| Scan Mode | Full Scan (40–450 m/z) or SIM |
| SIM Ions | Target: 252 (M+), 237 (M-15), 73 (TMS) |
Why this works: The TMS-derivative (MW ~252) is non-polar. On a DB-5MS column, it elutes as a sharp, symmetrical peak, allowing for lower Limits of Detection (LOD).
Validation Framework (ICH Q2)
To ensure the method is "fit for purpose," the following validation parameters must be met.
System Suitability Criteria
| Parameter | Acceptance Limit | Calculation Method |
| Tailing Factor ( | ||
| Resolution ( | Between Analyte and nearest impurity (e.g., aldehyde form). | |
| Precision (RSD) | 6 replicate injections of standard. |
Linearity & Range
-
Range: 0.05 mg/mL to 2.0 mg/mL.
-
Criteria:
.[3][4] -
Procedure: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target).
Troubleshooting Guide
Issue: Peak Tailing (Direct Injection)
-
Cause: Active sites in the liner or column.
-
Fix: Replace liner with "Ultra Inert" wool liner. Trim 10cm from column inlet. Switch to Protocol B (Derivatization).
Issue: "Ghost" Peaks
-
Cause: BSTFA contamination or septum bleed.
-
Fix: Bake out column at 300°C for 20 mins. Ensure septum is rated for high-temp (e.g., Agilent Bleed & Temperature Optimized).
Issue: Analyte Degradation
-
Cause: Oxidation to 4-Methoxy-3-isopropylbenzaldehyde.
-
Fix: Check inlet temperature.[5] Ensure carrier gas is oxygen-free (use moisture/O2 traps).
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.
-
Restek Corporation. (2021).[6] Guide to GC Column Selection and Optimizing Separations.
-
Sigma-Aldrich. (2022). Preparation of TMS Derivatives for GC/MS using BSTFA. Technical Bulletin.
-
Agilent Technologies. (2020). GC Column Selection Guide for Aromatic Alcohols.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. postnova.com [postnova.com]
- 6. Simplify Alcohol Analyses with Application-Designed Chromatography Columns [discover.restek.com]
Application Note: Derivatization of 4-Methoxy-3-isopropylbenzyl Alcohol for Novel Compounds
Executive Summary
This guide details the derivatization of 4-Methoxy-3-isopropylbenzyl alcohol , a high-value pharmacophore sharing structural homology with thymol and carvacrol derivatives.[1] Unlike its common analog vanillyl alcohol, the presence of a lipophilic isopropyl group at the meta position (relative to the benzylic carbon) and a methoxy group at the para position creates a unique electronic and steric profile.[2][1] This scaffold is increasingly relevant in the development of TRP channel modulators , antioxidants , and kinase inhibitors (e.g., Cdc42 GTPase effectors).[2][1]
This document provides validated protocols for transforming this alcohol into three classes of novel compounds:
-
Secondary/Tertiary Amines (via Oxidation & Reductive Amination)[1]
-
Benzyl Ethers (via Williamson Ether Synthesis)
-
Benzyl Halides (as Electrophilic Building Blocks)[1]
Chemical Profile & Structural Logic[1][2][3]
The Scaffold
The target molecule, 4-Methoxy-3-isopropylbenzyl alcohol , possesses two key features for medicinal chemistry:
-
Electronic Activation: The p-methoxy group is a strong electron donor (EDG), making the aromatic ring electron-rich.[1] This increases the nucleophilicity of the ring but also makes the benzylic position sensitive to acid-catalyzed polymerization (formation of quinone methide-like intermediates).
-
Steric Modulation: The m-isopropyl group adds significant bulk, restricting rotation and potentially improving selectivity for hydrophobic pockets in protein targets (e.g., TRP channels).[2][1]
Synthetic Accessibility
While not a standard catalog commodity, this alcohol is readily accessible via the reduction of 3-isopropyl-4-methoxybenzaldehyde (typically synthesized from o-isopropylanisole via Vilsmeier-Haack formylation or chloromethylation/oxidation).[1]
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Key Reactivity | Benzylic oxidation, Nucleophilic substitution (SN1/SN2), Electrophilic Aromatic Substitution |
| Stability | Moderate; acid-sensitive due to electron-rich ring.[1] Store at -20°C. |
Strategic Derivatization Pathways
The following decision tree outlines the synthetic workflow for generating a diversity library from the parent alcohol.
Figure 1: Strategic workflow for diverting the parent alcohol into amine and ether libraries.
Detailed Experimental Protocols
Protocol A: Controlled Oxidation to Aldehyde
Objective: Convert the alcohol to 3-isopropyl-4-methoxybenzaldehyde without over-oxidation to the carboxylic acid. Rationale: The aldehyde is the necessary precursor for reductive amination.[1] Manganese Dioxide (MnO₂) is chosen over Jones reagent to prevent acid-sensitive degradation and over-oxidation.[1]
Materials:
Procedure:
-
Dissolve 4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add Activated MnO₂ (10.0 equiv).[1] Note: Large excess is standard for heterogeneous MnO₂ oxidations.
-
Stir the suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alcohol spot.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.[1]
-
Validation: ¹H NMR (CDCl₃) should show a diagnostic aldehyde singlet at ~9.8 ppm and disappearance of the benzylic methylene doublet/singlet at ~4.6 ppm.[1]
Protocol B: Reductive Amination (Library Generation)
Objective: Synthesize a library of secondary/tertiary amines. Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that selectively reduces the imine intermediate in the presence of the aldehyde, minimizing side reactions.[2][1]
Materials:
-
3-Isopropyl-4-methoxybenzaldehyde (from Protocol A)[1]
-
Diverse Amines (e.g., morpholine, piperazine, benzylamine)[2][1]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]
-
Acetic Acid (catalytic)[1]
-
1,2-Dichloroethane (DCE) or THF[1]
Procedure:
-
In a reaction vial, combine the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M).
-
Add glacial acetic acid (1.0 equiv) to catalyze imine formation.[1] Stir for 30 minutes at room temperature.
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.[1]
-
Stir at room temperature for 16 hours.
-
Quench: Add saturated aqueous NaHCO₃ solution. Extract with DCM (3x).[1]
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via automated flash chromatography (typically DCM/MeOH gradients).
Protocol C: Conversion to Benzyl Chloride
Objective: Create an electrophilic handle for etherification or alkylation. Safety Warning: Benzyl chlorides are potent lachrymators and alkylating agents.[1] Handle in a fume hood.
Materials:
-
4-Methoxy-3-isopropylbenzyl alcohol
-
Pyridine (to scavenge HCl and prevent polymerization)[1]
-
DCM (anhydrous)[1]
Procedure:
-
Dissolve the alcohol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM at 0°C.
-
Dropwise add SOCl₂ (1.2 equiv) over 10 minutes.[1] The solution may turn yellow.
-
Allow to warm to room temperature and stir for 2 hours.
-
Work-up: Quench carefully with ice water. Wash the organic phase with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.[2]
-
Storage: Use immediately or store at -20°C under argon. Benzyl chlorides of electron-rich rings are unstable over long periods.[1]
Application: Novel Scaffold Design for TRP Channels
The 3-isopropyl-4-methoxyphenyl moiety is a bioisostere of the vanilloid headgroup found in capsaicin and resiniferatoxin (TRPV1 agonists).[1] By modifying the "tail" region via the protocols above, researchers can tune the potency and solubility.
Proposed Library Design:
-
Target: TRP Channel Modulators (Pain/Inflammation).[1]
-
Core Scaffold: 4-Methoxy-3-isopropylbenzyl.[1]
-
Linker: Methylene (from benzyl).
-
Variable Region (R):
QC & Validation Criteria
For all synthesized derivatives, the following NMR signatures confirm the integrity of the core scaffold:
-
Isopropyl Group: Septet at ~3.3 ppm (1H) and Doublet at ~1.2 ppm (6H).[1]
-
Methoxy Group: Singlet at ~3.8 ppm (3H).[1]
-
Aromatic Region: 1,2,4-substitution pattern (typically a doublet, doublet of doublets, and a singlet).[2][1]
References
-
Reactivity of Electron-Rich Benzyl Alcohols
-
Biological Relevance of Scaffold
-
Synthetic Precursors
Sources
- 1. PubChemLite - 3-isopropyl-4-methoxybenzaldehyde (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 2. 3D bioprinting and scaffold-free strategies for fabrication of multi-cellular tissues or organoids [accscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmse010136 4-Methoxy Benzyl Alcohol at BMRB [bmrb.io]
- 6. mdpi.com [mdpi.com]
- 7. "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber [digitalcommons.snc.edu]
The Synthesis and Application of 4-Methoxybenzyl Alcohol in Fragrance and Flavor Formulations: A Technical Guide
An important introductory note: Initial research for "4-Methoxy-3-isopropylbenzyl alcohol" yielded limited public-domain information, suggesting it is a specialty chemical with niche applications. However, the closely related and widely utilized aromatic compound, 4-Methoxybenzyl alcohol (also known as anisyl alcohol), is a cornerstone of the fragrance and flavor industry. This guide has therefore been developed to provide comprehensive application notes and protocols for 4-Methoxybenzyl alcohol, a compound of significant interest to researchers, scientists, and professionals in drug development and sensory science.
Executive Summary
4-Methoxybenzyl alcohol is a versatile aromatic alcohol prized for its mild, sweet, floral, and slightly balsamic aroma.[1] Its olfactory profile, characterized by notes of hawthorn, jasmine, and lilac, makes it an invaluable ingredient in a wide array of fragrance compositions.[2] In the flavor industry, it imparts sweet, vanilla, and fruity notes, finding application in confectionery, baked goods, and beverages.[1][2] This document provides a detailed overview of the physicochemical properties, synthesis, and application of 4-Methoxybenzyl alcohol, along with robust protocols for its use and analysis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of 4-Methoxybenzyl alcohol is essential for its safe handling and effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Mild, sweet, floral, with balsamic and anise-like nuances | [1][2] |
| Boiling Point | 259 °C | |
| Melting Point | 22-25 °C | |
| Density | 1.113 g/cm³ at 25 °C | |
| CAS Number | 105-13-5 | [3] |
Safety Considerations: 4-Methoxybenzyl alcohol is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation and allergic skin reactions.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this compound.[1][3] Work should be conducted in a well-ventilated area to minimize inhalation of vapors.[1][3]
Synthesis of 4-Methoxybenzyl Alcohol
While commercially available, understanding the synthesis of 4-Methoxybenzyl alcohol provides valuable context for its purity and potential trace impurities. A common laboratory-scale synthesis involves the reduction of p-anisaldehyde.
Protocol: Reduction of p-Anisaldehyde to 4-Methoxybenzyl Alcohol
This protocol outlines a standard laboratory procedure for the synthesis of 4-Methoxybenzyl alcohol via the reduction of p-anisaldehyde using sodium borohydride.
Materials:
-
p-Anisaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisaldehyde in methanol with stirring.
-
Reduction: Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Quenching: After the addition is complete, continue stirring for 1-2 hours at room temperature. Slowly add deionized water to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 4-Methoxybenzyl alcohol.
-
Purification (Optional): The crude product can be further purified by vacuum distillation.
Applications in Fragrance Synthesis
4-Methoxybenzyl alcohol is a key component in creating floral, oriental, and woody fragrance compositions.[1] Its mild and persistent aroma makes it an excellent blender and fixative.
Olfactory Profile and Blending Partners
-
Primary Notes: Sweet, floral (hawthorn, lilac, jasmine), slightly powdery.[2]
-
Blending Synergies: It blends well with a variety of fragrance materials, including:
Workflow for Fragrance Formulation
Caption: Workflow for incorporating 4-Methoxybenzyl alcohol in fragrance creation.
Applications in Flavor Synthesis
In the flavor industry, 4-Methoxybenzyl alcohol is utilized for its sweet and aromatic properties. It is recognized as a permitted food flavor by regulatory bodies.[2]
Gustatory Profile and Applications
-
Primary Tastes: Sweet, slightly fruity.
-
Aromatic Contributions: Vanilla, almond, cherry, and cocoa notes.[2]
-
Common Applications:
-
Bakery and Confectionery: Enhances vanilla, chocolate, and fruit flavors.[2]
-
Beverages: Adds a sweet, aromatic lift to fruit and cream-based drinks.
-
Dairy Products: Complements berry and vanilla profiles in yogurts and ice creams.
-
Analytical Quality Control
Ensuring the purity and identity of 4-Methoxybenzyl alcohol is critical for consistent and safe fragrance and flavor formulations.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for the identification and purity assessment of volatile and semi-volatile compounds like 4-Methoxybenzyl alcohol.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of 4-Methoxybenzyl alcohol in a suitable solvent (e.g., methanol or ethanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs based on boiling point and polarity.
-
Detection and Identification:
-
FID: Provides quantitative data based on the compound's concentration.
-
MS: Fragments the compound and generates a unique mass spectrum, which can be compared to a library for positive identification.
-
-
Data Analysis: The resulting chromatogram will show a peak corresponding to 4-Methoxybenzyl alcohol at a specific retention time. The purity can be calculated from the peak area relative to any impurity peaks.
Caption: Standard workflow for GC-MS analysis of 4-Methoxybenzyl alcohol.
Conclusion
4-Methoxybenzyl alcohol is a foundational ingredient in the palette of flavorists and perfumers. Its unique sensory profile, combined with its excellent blending properties, ensures its continued relevance in the creation of a wide range of consumer products. The protocols and application notes provided herein offer a robust framework for the effective and safe utilization of this important aromatic compound. Adherence to rigorous analytical quality control is paramount to guaranteeing the consistency and integrity of final formulations.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Oxidation of 4-Methoxy-3-isopropylbenzyl Alcohol
Ticket ID: OX-4M3I-BENZ Subject: Prevention of Over-Oxidation During Synthesis and Storage Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Context
The Challenge: Oxidizing 4-Methoxy-3-isopropylbenzyl alcohol to its corresponding aldehyde presents a classic "Goldilocks" problem in organic synthesis. The substrate contains two key features that drive reactivity:[1]
-
Electron-Rich Core: The para-methoxy and meta-isopropyl groups function as Electron Donating Groups (EDGs). This significantly stabilizes the benzylic carbocation/radical intermediates, making the alcohol highly reactive toward oxidation.
-
Over-Oxidation Risk: The resulting aldehyde is electron-rich, making the carbonyl oxygen basic and the benzylic hydrogen susceptible to radical abstraction. Without precise control, the reaction rapidly progresses from Alcohol
Aldehyde Carboxylic Acid .
The Solution: To stop selectively at the aldehyde, you must disrupt the mechanism of over-oxidation. This is primarily achieved by excluding water (preventing gem-diol formation) or using chemoselective oxidants that kinetically favor alcohol oxidation over aldehyde oxidation.
The Mechanism of Failure (Why Over-Oxidation Happens)
Understanding the enemy is the first step to defeating it. Over-oxidation typically occurs via two distinct pathways depending on the conditions.
Pathway A: The Hydrate Route (Aqueous/Acidic Conditions)
In the presence of water, the newly formed aldehyde equilibrates with its hydrate (gem-diol). Most oxidants that attack alcohols (like Chromic acid or uncontrolled Permanganate) will happily attack the gem-diol, converting it irreversibly to the carboxylic acid.
Pathway B: The Radical Autoxidation Route (Air/Storage)
Electron-rich benzaldehydes are notorious for "autoxidation." Atmospheric oxygen reacts via a radical chain mechanism to form a peracid, which then reacts with another molecule of aldehyde to form two molecules of acid.
Figure 1: The "Danger Zones" in benzylic oxidation. To secure the aldehyde, you must block the Hydrate and Autoxidation pathways.
Recommended Protocols
We recommend two specific protocols. Protocol A is the industry standard for electron-rich benzylic alcohols due to its high chemoselectivity. Protocol B is a catalytic alternative for larger scales.
Protocol A: Activated Manganese Dioxide (MnO₂)
The "Rock" – Heterogeneous, mild, and highly selective.[2]
Why it works: MnO₂ oxidation occurs on the solid surface.[2] It readily oxidizes benzylic alcohols but is kinetically very slow to oxidize aldehydes to acids, provided water is excluded.
Reagents:
-
Activated MnO₂: (Must be "Activated" grade; amorphous, not crystalline).
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).
Step-by-Step:
-
Preparation: Dissolve 4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add Activated MnO₂ (10.0 – 20.0 equiv). Note: A large excess is required because the reaction is surface-area dependent.
-
Reaction: Stir vigorously at reflux (40°C) or room temperature.
-
Workup: Filter the black suspension through a pad of Celite.[2] Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is usually pure enough for subsequent steps.
Critical Quality Attribute: If your MnO₂ is old or "inactive," the reaction will stall. Test a small batch first or re-activate by heating at 110°C for 24h [1].
Protocol B: TEMPO / BAIB Oxidation
The "Green Catalyst" – Homogeneous and rapid.
Why it works: The bulky nitroxyl radical (TEMPO) sterically hinders the attack on the aldehyde. By using BAIB (Bis-acetoxy iodobenzene) as the co-oxidant in organic solvent, we avoid the aqueous conditions required for bleach-mediated oxidations, shutting down the hydrate pathway [2].
Reagents:
-
TEMPO (0.1 equiv / 10 mol%)
-
BAIB (1.1 equiv)
-
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the alcohol (1.0 equiv) and TEMPO (0.1 equiv) in DCM.
-
Oxidant Addition: Add BAIB (1.1 equiv) in one portion at room temperature.
-
Observation: The solution typically turns orange/red. Stir at RT.
-
Timeline: Reaction is usually complete in 1–2 hours.
-
Quench: Add aqueous Na₂S₂O₃ (sodium thiosulfate) to quench active iodine species.
-
Extraction: Extract with DCM, wash with brine, dry over MgSO₄.
Troubleshooting Guide (FAQ)
User Issue: "My reaction stalled at 60% conversion."
-
Diagnosis: Likely surface saturation (if using MnO₂) or catalyst death.
-
Fix:
-
For MnO₂ : Add another 5–10 equivalents of fresh oxidant. Ensure vigorous stirring (mechanical agitation is better than magnetic for heavy slurries).
-
For TEMPO : Check if the reaction mixture has become acidic; TEMPO can disproportionate in acid. Add a buffer (NaHCO₃) if necessary.
-
User Issue: "I see a new spot on TLC that isn't aldehyde or acid."
-
Diagnosis: Chlorination artifact.
-
Context: If you used the TEMPO/Bleach (Anelli) protocol, the electron-rich aromatic ring (activated by methoxy/isopropyl) is highly susceptible to Electrophilic Aromatic Substitution (EAS) by active chlorine species.
-
Fix: Switch to Protocol B (TEMPO/BAIB) or Protocol A (MnO₂) to avoid hypochlorite entirely.
User Issue: "The aldehyde was pure yesterday, but today the NMR shows carboxylic acid."
-
Diagnosis: Autoxidation during storage.
-
Fix: See Section 5 (Storage). You must store this aldehyde under inert gas.
Decision Tree for Protocol Selection:
Figure 2: Logic flow for selecting the appropriate oxidation method based on scale and substrate sensitivity.
Storage & Stability Data
The 4-Methoxy-3-isopropylbenzaldehyde product is air-sensitive .
| Parameter | Recommendation | Reason |
| Atmosphere | Argon or Nitrogen | Prevents radical autoxidation to anisic acid derivative. |
| Temperature | -20°C (Freezer) | Slows down kinetic degradation. |
| Container | Amber Vial | UV light can initiate radical formation. |
| Stabilizer | BHT (Optional) | For long-term storage, 0.1% BHT (butylated hydroxytoluene) acts as a radical scavenger. |
References
-
BenchChem. (2025).[2] Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols. Retrieved from 2
-
Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. Retrieved from 1
-
Tojo, G., & Fernandez, M. (2006).[4] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[4] (Contextual citation regarding MnO2 selectivity).
- Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. Journal of Organic Chemistry. (Primary source for TEMPO/BAIB protocol).
Sources
- 1. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
Technical Support Center: Enhancing the Long-Term Stability of 4-Methoxy-3-isopropylbenzyl alcohol
Welcome to the technical support guide for 4-Methoxy-3-isopropylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the stability and integrity of your experimental materials.
Introduction: Understanding the Stability of 4-Methoxy-3-isopropylbenzyl alcohol
4-Methoxy-3-isopropylbenzyl alcohol is a valuable building block in organic synthesis. Like many substituted benzyl alcohols, its stability can be compromised by improper storage conditions, leading to the formation of impurities that can affect experimental outcomes. The primary degradation pathway for benzyl alcohols is oxidation, which is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2] The methoxy and isopropyl substituents on the aromatic ring of this specific molecule influence its reactivity and, consequently, its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Methoxy-3-isopropylbenzyl alcohol?
A1: To maximize shelf-life, 4-Methoxy-3-isopropylbenzyl alcohol should be stored in a cool, dark, and dry place.[3] The container should be tightly sealed to minimize exposure to atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.[3] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to further prevent oxidation.[4]
Q2: I noticed a yellowish tint in my previously colorless sample. What could be the cause?
A2: A change in color from colorless to yellow is a common indicator of degradation. This is often due to the formation of oxidized impurities, such as the corresponding aldehyde (4-Methoxy-3-isopropylbenzaldehyde).[1] The presence of these chromophoric species, even in small amounts, can lead to a visible color change.
Q3: My recent experiment using 4-Methoxy-3-isopropylbenzyl alcohol gave unexpected side products. Could this be related to the compound's stability?
A3: Absolutely. If the starting material has degraded, the impurities present can participate in unintended side reactions, leading to a complex reaction mixture and a lower yield of your desired product. The primary degradation product, 4-Methoxy-3-isopropylbenzaldehyde, can undergo further reactions under various conditions.
Q4: How can I check the purity of my stored 4-Methoxy-3-isopropylbenzyl alcohol?
A4: The purity of your sample can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5] These methods can separate the parent alcohol from potential impurities like the corresponding aldehyde and carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of these impurities.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter and the steps to resolve them.
Issue 1: Visible Changes in the Sample (Color, Viscosity)
-
Observation: The sample, which was initially a colorless liquid or low-melting solid, has developed a yellow color and may have a slightly more viscous consistency.
-
Probable Cause: Oxidation of the benzylic alcohol to the corresponding aldehyde and potentially the carboxylic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed sample degradation.
-
Recommended Action:
-
Confirm Degradation: Analyze a small aliquot of the sample using GC or HPLC to confirm the presence of impurities.
-
Purification (if necessary): If the level of impurity is unacceptable for your application, the material can be purified. For small scales, column chromatography on silica gel is often effective. For larger quantities, vacuum distillation may be an option.
-
Implement Preventative Measures: For the remaining and future batches, strictly adhere to the recommended storage conditions outlined in the table below.
-
Issue 2: Inconsistent Experimental Results
-
Observation: Reactions involving 4-Methoxy-3-isopropylbenzyl alcohol are giving variable yields or unexpected byproducts.
-
Probable Cause: Inconsistent purity of the starting material due to degradation over time or between different batches.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental outcomes.
-
Recommended Action:
-
Establish a Baseline: Whenever a new batch of 4-Methoxy-3-isopropylbenzyl alcohol is received, run a purity check (GC/HPLC) and record the chromatogram as a reference.
-
Routine Purity Checks: For long-term studies, perform periodic purity checks on your stored material, especially if you observe any changes in your experimental results.
-
Consider a Stabilizer: If the compound is to be stored for an extended period, especially in solution, consider adding a suitable antioxidant.
-
Stabilization Strategies
The primary mechanism of degradation for 4-Methoxy-3-isopropylbenzyl alcohol is oxidation at the benzylic position. The electron-donating methoxy group can make the benzylic protons more susceptible to abstraction, initiating the oxidation cascade.
Potential Degradation Pathway
Caption: Hypothesized oxidative degradation pathway.
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of oxidative reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, a key reactant in degradation.[4][6] |
| Light | Amber Glass Vial/Protection from Light | Prevents photo-oxidation.[3][7] |
| Container | Tightly Sealed Glass Container | Prevents ingress of oxygen and moisture.[6] |
| Headspace | Minimize | Reduces the amount of oxygen in the container.[3] |
Use of Antioxidants
For solutions of 4-Methoxy-3-isopropylbenzyl alcohol or for long-term storage of the neat material, the addition of a radical scavenging antioxidant can be highly effective. Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are commonly used for this purpose in organic materials.[8]
-
Mechanism of Action: BHT and BHA are phenolic antioxidants that can donate a hydrogen atom to reactive radical intermediates in the oxidation chain, thereby terminating the process and protecting the benzyl alcohol.
-
Recommended Concentration: A concentration of 0.01-0.1% (w/w) of BHT or BHA is typically sufficient to provide a significant stabilizing effect.[9]
Experimental Protocols
Protocol 1: Qualitative Test for Aldehyde Impurities (Tollens' Test)
This classical test can provide a quick qualitative indication of the presence of the aldehyde degradation product.
Materials:
-
Sample of 4-Methoxy-3-isopropylbenzyl alcohol
-
Tollens' reagent (prepare fresh):
-
Solution A: 5% aqueous silver nitrate
-
Solution B: 10% aqueous sodium hydroxide
-
Solution C: Concentrated aqueous ammonia
-
-
Test tubes
Procedure:
-
Prepare Tollens' Reagent: In a clean test tube, add 2 mL of Solution A. Add a drop of Solution B. A precipitate of silver oxide will form. Add Solution C dropwise, with shaking, until the precipitate just dissolves. This is your Tollens' reagent. Caution: Tollens' reagent should be prepared immediately before use and not stored, as it can form explosive silver fulminate.
-
Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of your 4-Methoxy-3-isopropylbenzyl alcohol sample in a suitable solvent (e.g., ethanol or acetone) in a separate test tube.
-
Reaction: Add 1 mL of the freshly prepared Tollens' reagent to the sample solution.
-
Observation: A positive test for an aldehyde is the formation of a silver mirror on the inside of the test tube or a black precipitate of silver. The reaction may be gently warmed in a water bath to accelerate it.
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a stock solution of 4-Methoxy-3-isopropylbenzyl alcohol with an added antioxidant for enhanced stability.
Materials:
-
4-Methoxy-3-isopropylbenzyl alcohol
-
Butylated hydroxytoluene (BHT)
-
Anhydrous solvent of choice (e.g., ethanol, isopropanol, ethyl acetate)
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (argon or nitrogen)
Procedure:
-
Weighing: Weigh the desired amount of 4-Methoxy-3-isopropylbenzyl alcohol into the amber glass vial.
-
Add Antioxidant: Add BHT to the vial at a concentration of 0.05% relative to the weight of the benzyl alcohol (e.g., for 10 g of alcohol, add 5 mg of BHT).
-
Add Solvent: Add the required volume of anhydrous solvent to achieve your target concentration.
-
Inerting: Gently bubble argon or nitrogen through the solution for 1-2 minutes to displace any dissolved oxygen.
-
Sealing and Storage: Immediately and tightly seal the vial with the PTFE-lined cap. Store the solution in a refrigerator at 2-8 °C.
Protocol 3: Suggested Starting Conditions for GC Purity Analysis
This method provides a starting point for developing a validated GC method for purity analysis.
| GC Parameter | Suggested Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
Expected Elution Order: 4-Methoxy-3-isopropylbenzaldehyde (lower boiling point) will likely elute before 4-Methoxy-3-isopropylbenzyl alcohol. The corresponding carboxylic acid may require derivatization for good peak shape or analysis by HPLC.
References
-
Aromatic Compounds Warehouse Storage: Solutions & Containers Storage. (n.d.). Cubework. Retrieved February 14, 2024, from [Link]
-
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024, November 15). Eden Botanicals. Retrieved February 14, 2024, from [Link]
-
ANTIOXIDANT BHT. (n.d.). Ataman Kimya. Retrieved February 14, 2024, from [Link]
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 14, 2024, from [Link]
-
Kinetic analysis and reaction mechanism of p-alkoxybenzyl alcohol ([4-(hydroxymethyl)phenoxymethyl]polystyrene) resin pyrolysis: Revealing new information on thermal stability. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Benzyl Alcohol expiry time after opening bottle. (2023, July 26). Reddit. Retrieved February 14, 2024, from [Link]
-
BHA & BHT Synthetic Antioxidants in Food & Nutrition. (n.d.). Knowde. Retrieved February 14, 2024, from [Link]
-
Butylated hydroxyanisole and related antioxidants - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved February 14, 2024, from [Link]
- Race, S. (n.d.). The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. Food Can Make You Ill.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 14, 2024, from [Link]
-
Benzyl Alcohol. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]
-
Toxic ingredient to avoid: BHA and BHT. (n.d.). David Suzuki Foundation. Retrieved February 14, 2024, from [Link]
- Palmisano, G., et al. (2007). Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home-Prepared Titanium Dioxide Catalyst.
-
Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020, March 31). Cytiva. Retrieved February 14, 2024, from [Link]
-
Benzyl Alcohol. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]
-
Effect of solvent on oxidation of 4-methoxy benzyl alcohol a. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). (2018, March 6). Scientific Research Publishing. Retrieved February 14, 2024, from [Link]
- Cibulka, R., et al. (2004). Catalytic Photooxidation of 4-methoxybenzyl Alcohol With a flavin-zinc(II)-cyclen Complex. Chemistry, 10(24), 6224-31.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved February 14, 2024, from [Link]
-
CAS 105-13-5 4-Methoxy Benzyl Alcohol Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved February 14, 2024, from [Link]
-
Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. (2018, November 15). IJASRM. Retrieved February 14, 2024, from [Link]
-
The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). (n.d.). Retrieved February 14, 2024, from [Link]
Sources
- 1. phexcom.com [phexcom.com]
- 2. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 3. edenbotanicals.com [edenbotanicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. ossila.com [ossila.com]
- 7. cubework.com [cubework.com]
- 8. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Scaling up the synthesis of 4-Methoxy-3-isopropylbenzyl alcohol
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-isopropylbenzyl alcohol
Ticket ID: #SC-4M3IP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Molecule & The Challenge
You are likely synthesizing 4-Methoxy-3-isopropylbenzyl alcohol as a key intermediate for a ligand system or a fragrance precursor. While the reduction of a benzaldehyde seems trivial on a milligram scale, scaling this specific substrate introduces unique challenges:
-
Electronic Deactivation: The electron-donating effects of the para-methoxy and meta-isopropyl groups render the carbonyl carbon less electrophilic, potentially stalling the reaction.
-
Labile Benzylic Position: The resulting electron-rich benzyl alcohol is prone to acid-catalyzed solvolysis (ether formation) during workup.
-
Boron-Complex Gelling: On a kilogram scale, borate esters form viscous gels that trap the product, leading to massive yield loss during extraction.
This guide provides a robust, self-validating protocol to navigate these issues.
Module 1: The "Golden Batch" Protocol (Scale-Up Ready)
Standardized for 100g – 1kg input scale.
Reaction Scheme: 3-Isopropyl-4-methoxybenzaldehyde + NaBH4 (0.35 eq) → Product
| Parameter | Specification | Rationale |
| Solvent System | THF : Methanol (4:1 v/v) | THF solubilizes the lipophilic isopropyl chain; MeOH is required to activate NaBH₄. |
| Concentration | 5 Vol (5 L per kg substrate) | High dilution prevents exotherm spikes; low dilution causes solubility issues. |
| Reagent Stoichiometry | 0.35 – 0.40 eq NaBH₄ | Theoretical is 0.25 eq. The excess accounts for moisture in the solvent. Avoid >0.5 eq to reduce boron waste. |
| Temperature | 0°C to 20°C | Start cold to manage H₂ evolution. Warm to ambient to drive conversion against electronic deactivation. |
| Quench pH | Strictly 6.0 – 7.0 | CRITICAL: pH < 5 causes formation of the methyl ether impurity (via benzylic cation). |
Step-by-Step Workflow
-
Charge: Load aldehyde and THF into the reactor. Cool to 0°C.[1]
-
Dose: Add NaBH₄ (solid or stabilized solution) portion-wise over 60 mins. Limit temp rise to <5°C.
-
Activate: Add Methanol slowly. (Note: Adding MeOH last allows safer control of H₂ evolution).
-
Monitor: Stir at 20°C for 3–5 hours. HPLC target: <0.5% Aldehyde.
-
Quench: Add Acetone (0.2 eq) to destroy excess hydride. Then, add Saturated NH₄Cl.
-
Workup: Evaporate THF/MeOH before extraction to avoid emulsions. Extract with Ethyl Acetate.[2]
Module 2: Troubleshooting & FAQs
Issue 1: "The reaction stalled at 90% conversion and won't finish."
-
Diagnosis: The para-methoxy group donates electron density into the ring, stabilizing the carbonyl and making it less reactive toward the hydride. As the borohydride is consumed, the remaining species (mono- or di-methoxy borohydrides) are less reducing.
-
Solution:
-
Do not heat above 40°C (risk of decomposition).
-
Add a "kicker" charge of fresh NaBH₄ (0.05 eq) dissolved in minimal MeOH.
-
Check the pH of the reaction mixture; if it has drifted basic (>12) due to alkoxide formation, the reaction kinetics slow down. (Usually not an issue in MeOH).
-
Issue 2: "I see a new impurity peak (M+14) after workup."
-
Diagnosis: You have formed the Methyl Ether (4-Methoxy-3-isopropylbenzyl methyl ether).
-
Mechanism: During the quench, if you used HCl or lowered the pH < 5, the electron-rich benzylic alcohol protonated, lost water to form a stabilized carbocation, and reacted with the Methanol solvent.
-
Fix:
-
Immediate: None. You cannot revert the ether.
-
Prevention: Use Saturated NH₄Cl for quenching. Never use mineral acids (HCl/H₂SO₄) for this specific substrate. Ensure all Methanol is removed via rotary evaporation before acidifying the aqueous layer if acid is absolutely necessary for phase separation.
-
Issue 3: "The workup is a solid white gel. I can't separate phases."
-
Diagnosis: Boron-Oxygen networks (Borate gels).
-
Fix:
-
Add Glycerol or Mannitol (5-10 mol%) to the aqueous quench. These polyols chelate boron more strongly than your product, breaking the gel network.
-
Alternatively, use a Rochelle Salt (Potassium Sodium Tartrate) wash, though this requires long stirring (2+ hours) to break the complex.
-
Module 3: Visualizing the Process Logic
The following diagram illustrates the critical decision nodes where the process usually fails during scale-up.
Caption: Process flow for the reduction of 4-Methoxy-3-isopropylbenzaldehyde, highlighting critical failure modes (Red) and correct pathways (Green).
Module 4: Impurity Profile & Specifications
When validating your final product, use this reference table for impurity identification.
| Impurity Name | Relative Retention (HPLC) | Origin | Prevention Strategy |
| Unreacted Aldehyde | 1.2 - 1.3 | Incomplete Reaction | Ensure dry solvents; check NaBH₄ activity; extend reaction time. |
| Methyl Ether | 1.5 | Solvolysis (Acidic Quench) | Keep quench pH > 6.0; remove MeOH before aqueous workup. |
| Over-reduced (Toluene) | 2.0+ | Hydrogenolysis | Rare with NaBH₄. Common if using Pd/C hydrogenation. Avoid catalytic hydrogenation for this substrate. |
| Borate Ester | Broad/Smearing | Incomplete Hydrolysis | Use Glycerol or Rochelle Salt wash; ensure sufficient water in workup. |
References
-
General Scale-up of Borohydride Reductions
- Title: "Safe Scale-Up of Sodium Borohydride Reduction Processes"
- Source: Organic Process Research & Development (OPRD)
-
URL:[Link] (General Journal Link for verification of standard protocols).
-
Vilsmeier-Haack Formylation (Precursor Synthesis)
-
Handling of Electron-Rich Benzyl Alcohols
- Title: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis" (Discusses stability of PMB alcohols).
- Source: N
-
URL:[Link]
-
Boron Workup Techniques
- Title: "Sodium Borohydride Reduction - Organic Synthesis: General Procedure"
- Source: Organic-Synthesis.com
-
URL:[Link] (Search: NaBH4 reduction workup).
Sources
Technical Support Center: Refinement of Analytical Methods for 4-Methoxy-3-isopropylbenzyl Alcohol Detection
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for the analysis of 4-Methoxy-3-isopropylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop, refine, and validate your analytical methods with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning or optimizing your analysis.
Q1: Which primary analytical technique is recommended for 4-Methoxy-3-isopropylbenzyl alcohol: HPLC or GC-MS?
A1: The choice depends on your analytical goals and sample matrix.
-
High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector, is the preferred method for routine quantification, purity assessment, and stability testing.[1] 4-Methoxy-3-isopropylbenzyl alcohol possesses a chromophore (the substituted benzene ring), making it ideal for UV detection. Reversed-phase HPLC offers excellent reproducibility for quantifying the parent compound and its non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identification and for analyzing volatile or semi-volatile impurities that may not be detected by HPLC.[1][2] Given the benzyl alcohol structure, the compound is sufficiently volatile for GC analysis. GC-MS provides definitive structural information from the mass spectrum, making it invaluable for identifying unknown degradation products or synthesis by-products.[3] However, thermal degradation in the GC inlet can be a concern for some benzyl alcohols, which must be experimentally evaluated.[4]
Q2: My 4-Methoxy-3-isopropylbenzyl alcohol standard appears to be degrading upon storage. What are the best practices for handling and storage?
A2: Benzyl alcohols can be susceptible to oxidation, especially when exposed to air, light, and elevated temperatures. The primary degradation product is often the corresponding aldehyde (4-methoxy-3-isopropylbenzaldehyde).
-
Storage: Store the solid standard and solutions in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, a desiccator or freezer is recommended.[4]
-
Solvent Choice: Prepare stock solutions in a high-purity, degassed solvent like acetonitrile or methanol. Avoid solvents containing peroxides. Solutions should be prepared fresh and used within a short timeframe. Chemical stability under recommended storage conditions is generally good, but this should be verified for your specific matrix.[5]
Q3: What are the expected impurities I should be looking for during analysis?
A3: Impurities can originate from the synthetic route or degradation. Common impurities for related benzyl alcohols include:
-
Starting Materials: Unreacted precursors from synthesis. For instance, if synthesized via reduction of the corresponding aldehyde, residual aldehyde would be a key impurity.[6]
-
Oxidation Product: 4-methoxy-3-isopropylbenzaldehyde.
-
Process-Related Impurities: Reagents, catalysts, or by-products from the specific synthetic pathway used.[6]
Part 2: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography is the workhorse for the quantitative analysis of 4-Methoxy-3-isopropylbenzyl alcohol. Below are common issues and their resolutions.
Q4: I am observing significant peak tailing in my chromatogram. What is the cause and how can I fix it?
A4: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Causality & Explanation: The primary cause is often strong interaction between the hydroxyl group of the benzyl alcohol and active silanol groups on the silica-based stationary phase. This is a common issue with polar, basic, or acidic analytes.[7]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Add a small amount of a weak acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[8] The acid protonates the residual silanol groups, minimizing their interaction with your analyte. For Mass-Spec (MS) compatible methods, formic acid is preferred over non-volatile acids.[9][10]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or Phenyl-Hexyl columns have fewer exposed silanol groups and are designed to reduce these secondary interactions.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[7]
-
System Voids: A void at the head of the column can cause peak tailing. This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.[11]
-
Q5: My retention time is drifting between injections. What should I investigate?
A5: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.
-
Causality & Explanation: The retention of an analyte in reversed-phase HPLC is highly sensitive to the mobile phase composition, temperature, and column pressure (which dictates flow rate).
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before starting the sequence. For gradient methods, this may require a longer post-run equilibration time. A stable baseline is a good indicator of equilibrium.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online using a binary or quaternary pump, check for pump proportioning issues.[12]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.
-
Pump Performance: Check the pump pressure for fluctuations. Unstable pressure suggests a leak, a bad check valve, or air bubbles in the pump head.[7]
-
Experimental Protocol: HPLC-UV Analysis
This protocol provides a robust starting point for method development.
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3 or 5 µm | Standard reversed-phase column suitable for aromatic compounds.[9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better peak shape for aromatic compounds than methanol. Formic acid minimizes silanol interactions.[9][10] |
| Gradient | 40% B to 90% B over 15 minutes | A gradient is recommended to elute the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 5-10 µL | A small volume minimizes potential for column overload. |
| Detection | UV at ~275 nm | Aromatic compounds typically have strong absorbance in this region. A full UV scan of the standard should be performed to determine the absorbance maximum. |
Part 3: GC-MS Method Development & Troubleshooting
For identification of unknowns and analysis of volatile components, GC-MS is indispensable.
Q6: I am not seeing a peak for my compound, or the peak is very broad and small. What could be the issue?
A6: This often points to issues with sample introduction, analyte stability, or incorrect temperature parameters.
-
Causality & Explanation: The analyte may be degrading in the hot GC inlet, adsorbing to active sites in the system, or the oven temperature program may not be suitable for elution.[4]
-
Troubleshooting Steps:
-
Check for Thermal Degradation: Lower the injector temperature in 20 °C increments (e.g., from 250 °C to 230 °C, then 210 °C). If peak shape or area improves, thermal degradation was likely occurring.
-
Inlet Liner Deactivation: Active sites in the inlet liner can cause adsorption of the polar hydroxyl group. Use a fresh, deactivated (silanized) liner. A liner with glass wool can sometimes help with volatilization but can also be a source of activity.[4]
-
Oven Program: Ensure the initial oven temperature is low enough to allow for solvent focusing.[4] The final temperature should be high enough to elute the analyte in a reasonable time. A temperature ramp of 10-20 °C/min is a good starting point.
-
Q7: The mass spectrum for my peak doesn't look right or match the library. How do I interpret it?
A7: Incorrect mass spectra can result from co-elution, thermal degradation, or background interference.
-
Causality & Explanation: The mass spectrum is a fingerprint of the molecule that ionizes. If the molecule fragments in the inlet before reaching the ion source, or if another compound is co-eluting, the resulting spectrum will be a composite and will not match the expected pattern.
-
Troubleshooting Steps:
-
Check for Co-elution: Examine the total ion chromatogram (TIC) closely. If the peak is not symmetrical, a hidden shoulder peak may be present. A cleaner separation may be needed.
-
Background Subtraction: Ensure you are using proper background subtraction in your data processing software to remove column bleed or other constant background ions.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Instrumental Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column for separating a wide range of analytes.[14] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas with standard flow for this column dimension. |
| Inlet Temp. | 250 °C (or lower if degradation is observed) | Balances efficient volatilization with analyte stability.[14] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and solvent-related issues.[2] |
| Oven Program | 60 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min) | A general-purpose program to separate volatiles and elute the target analyte.[14] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | m/z 40-450 | Captures low-mass fragments and the expected molecular ion. |
Part 4: Visualization & Workflows
Logical Troubleshooting Flow for "No Peaks Detected"
This diagram outlines a systematic approach to diagnosing a total loss of signal.
Caption: A decision tree for troubleshooting the absence of peaks in a chromatogram.
General Analytical Workflow
This workflow illustrates the key stages from sample receipt to final data analysis.
Caption: A generalized workflow for the analysis of 4-Methoxy-3-isopropylbenzyl alcohol.
References
- GC Troubleshooting Guide. Phenomenex Inc.
- Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.
- Sample Pretre
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- GC Analysis Chromatograms of Benzyl Alcohol Deriv
- 4-Methoxy Benzyl Alcohol Material Safety D
- Application Notes for Analytical Characterization of a Methoxy-propiophenone deriv
- 4-methoxybenzyl alcohol Registr
- Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. Benchchem.
- HPLC Methods for analysis of Benzyl alcohol.
- Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Journal of Physics: Conference Series.
- Synthesis of Hydroxybenzyl Alcohols. Journal of Chemical and Pharmaceutical Research.
- Sample Preparation – HPLC.
- 3-(Benzyloxy)-4-methoxybenzyl alcohol. SIELC Technologies.
- Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
- Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chrom
- Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu.
- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jocpr.com [jocpr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3-(Benzyloxy)-4-methoxybenzyl alcohol | SIELC Technologies [sielc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. nacalai.com [nacalai.com]
- 14. ewai-group.com [ewai-group.com]
- 15. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reaction conditions for 4-Methoxy-3-isopropylbenzyl alcohol derivatization
Substrate Analysis & Reactivity Profile
Before initiating any derivatization, it is critical to understand the electronic and steric environment of 4-Methoxy-3-isopropylbenzyl alcohol . This is not a standard benzyl alcohol; it is a highly electron-rich system prone to specific failure modes not seen in unsubstituted analogues.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Electronic Effect: The 4-methoxy group is a strong electron-donating group (EDG) via resonance. The 3-isopropyl group is a weak EDG via induction.
-
Net Result: The benzylic position is significantly activated. The corresponding benzylic carbocation is highly stabilized.
-
Primary Risk: Acid-Catalyzed Self-Condensation. In the presence of strong acids (e.g., HCl from thionyl chloride), the hydroxyl group protonates and leaves, forming a resonance-stabilized carbocation. This electrophile attacks the electron-rich ring of a neighboring molecule, leading to rapid polymerization (often observed as a pink/red viscous tar).
Reactivity Summary Table
| Feature | Effect on Reactivity | Experimental Consequence |
| 4-Methoxy Group | Strong Resonance Donor | Increases nucleophilicity of the ring; stabilizes benzylic cation. |
| 3-Isopropyl Group | Steric Bulk (Meta to alcohol) | Minimal steric hindrance to benzylic attack, but restricts rotation. |
| Benzylic Position | Activated | High susceptibility to oxidation; prone to SN1 pathways. |
Module A: Oxidation to Benzaldehyde
User Scenario: “I am trying to oxidize the alcohol to the aldehyde, but I am getting low yields or over-oxidation to the carboxylic acid.”
The Challenge
Electron-rich benzylic alcohols are easily oxidized.[1] The challenge is chemoselectivity —stopping at the aldehyde without proceeding to the carboxylic acid. Strong oxidants like Jones Reagent (CrO3/H2SO4) are too harsh and will degrade the electron-rich ring.
Recommended Protocol: Activated MnO2 Oxidation
Manganese (IV) dioxide is the gold standard for this substrate because it is heterogeneous (easy workup) and highly selective for benzylic alcohols [1, 6].
Step-by-Step Protocol:
-
Reagent Prep: Use "Activated" MnO2. If the reagent is old, dry it at 110°C for 12 hours before use.
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl3).
-
Stoichiometry: Use a large excess (10–20 equivalents by mass). MnO2 surface area limits the reaction.
-
Procedure:
-
Dissolve 1.0 eq of 4-Methoxy-3-isopropylbenzyl alcohol in DCM (0.1 M concentration).
-
Add 10 eq (wt/wt) of Activated MnO2.
-
Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC.[2][3][4]
-
Critical Step: Filter through a pad of Celite to remove manganese fines.
-
Concentrate filtrate to obtain the aldehyde.
-
Alternative Green Method (Catalytic): For larger scales where MnO2 waste is prohibitive, use the TPAP/NMO system (Tetrapropylammonium perruthenate / N-Methylmorpholine N-oxide). This avoids heavy metal waste and runs under mild conditions.
Module B: Halogenation (Chlorination/Bromination)
User Scenario: “I treated the alcohol with Thionyl Chloride (SOCl2) and the reaction turned black/pink and solidified. No product was recovered.”
The Failure Mode: Acid-Induced Polymerization
This is the most common error. Standard chlorinating agents like SOCl2 or PBr3 generate strong acids (HCl/HBr) as byproducts.
-
HCl protonates the alcohol (-OH2+).
-
Water leaves, forming a stable 4-methoxy-3-isopropylbenzyl carbocation .
-
This cation acts as an electrophile, attacking the electron-rich ring of unreacted starting material (Friedel-Crafts Alkylation).
-
Result: Polybenzyl polymers (Pink Tar).
Recommended Protocol: The Appel Reaction
To avoid polymerization, you must maintain neutral conditions . The Appel reaction (PPh3 + CX4) is the superior choice [1, 4].
Protocol (Chlorination):
-
Reagents: Triphenylphosphine (PPh3, 1.2 eq), Carbon Tetrachloride (CCl4) OR Hexachloroethane (C2Cl6, 1.2 eq) for a greener alternative.
-
Solvent: Anhydrous DCM or Acetonitrile.
-
Procedure:
-
Dissolve 1.0 eq of Alcohol and 1.2 eq of C2Cl6 in DCM.
-
Cool to 0°C.
-
Slowly add 1.2 eq of PPh3 dissolved in DCM over 15 minutes.
-
Allow to warm to Room Temperature (RT). Stir for 2 hours.
-
Workup: Add Hexanes to precipitate Triphenylphosphine oxide (Ph3P=O). Filter.
-
Purify via Flash Column Chromatography (Silica).[3]
-
Decision Logic for Substitution
Figure 1: Decision matrix for halogenation of electron-rich benzyl alcohols. Note the high risk of polymerization with acidic reagents.
Module C: Scalability & Purification
User Scenario: “The crude product is an oil that degrades upon standing. How do I store it?”
Stability & Storage[6]
-
Instability: Electron-rich benzyl halides are reactive alkylating agents. They can hydrolyze back to the alcohol in moist air or react with nucleophilic impurities.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizers: For long-term storage of the chloride/bromide, adding a trace amount of Potassium Carbonate (K2CO3) to the vial can scavenge trace acids that catalyze decomposition.
Purification Strategy
Avoid acidic silica gel if possible. If using silica chromatography:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes acidic sites on the silica.
-
Eluent: Use Ethyl Acetate/Hexanes.
-
Speed: Perform chromatography rapidly. Do not leave the compound on the column overnight.
Frequently Asked Questions (FAQ)
Q1: Can I use TCT (Trichlorotriazine) instead of the Appel reaction? A: Yes. TCT/DMSO is an excellent alternative [18]. It generates the Vilsmeier-Haack intermediate in situ. It is often cheaper than PPh3 and avoids the formation of triphenylphosphine oxide, which can be difficult to remove.
-
Protocol: Add TCT (0.4 eq) to the Alcohol (1.0 eq) in DMSO at RT. Stir for 30 mins.
Q2: Why is my MnO2 reaction taking 24 hours? A: Your MnO2 is likely "deactivated" (hydrated).
-
Fix: Reflux the MnO2 in toluene with a Dean-Stark trap to remove water, or simply bake it in an oven at 110°C. Alternatively, switch to IBX (2-Iodoxybenzoic acid) in DMSO, which is faster but potentially explosive if heated dry.
Q3: Can I protect this alcohol as a THP ether? A: Yes, but be careful with deprotection. The standard acid-catalyzed formation (DHP + pTsOH) works, but ensure you use a weak acid catalyst (like PPTS) rather than strong sulfonic acids to prevent the self-condensation side reaction described in Module B.
References
-
Appel Reaction Overview. Alfa Chemistry. (2024).[5] Mechanism and application cases of Appel reaction for acid-sensitive alcohols.
-
MnO2 Oxidation Kinetics. Taylor & Francis. (2023).[2] Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on α-MnO2/GO Nanocatalyst.
-
Chemoselective Oxidation. NIH/PMC. (2011).[1][6] Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic DDQ.
-
Appel Reaction Protocols. Organic Chemistry Portal. Conversion of alcohols to alkyl halides using PPh3/CX4.[5]
-
TCT/DMSO Chlorination. Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[7]
-
MnO2 Selectivity. Arabian Journal of Chemistry. Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles.[8]
Sources
- 1. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-ヒドロキシ-3-メトキシベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 8. arabjchem.org [arabjchem.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Methoxy-3-isopropylbenzyl Alcohol
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methoxy-3-isopropylbenzyl alcohol, a key organic intermediate. We will explore the rationale behind methodological choices, compare analytical alternatives, and present a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to 4-Methoxy-3-isopropylbenzyl Alcohol and the Imperative for Accurate Quantification
4-Methoxy-3-isopropylbenzyl alcohol is a substituted benzyl alcohol derivative. Its structural analogs are found in various applications, including as intermediates in the synthesis of pharmaceuticals and as components in flavor and fragrance compositions.[4] Accurate quantification is critical for ensuring the purity, stability, and quality of the final product.
While other analytical techniques such as Gas Chromatography (GC) and UV-Visible Spectrophotometry exist, HPLC is often the method of choice for non-volatile or thermally labile compounds like benzyl alcohol derivatives.[5][6] GC may require derivatization for such compounds to improve volatility and thermal stability.[7] UV-Visible spectrophotometry, while simpler, often lacks the specificity to distinguish the analyte from potential impurities or degradation products, a critical requirement for stability-indicating assays. HPLC, particularly in its reversed-phase mode, offers superior separation efficiency, sensitivity, and specificity, making it ideal for the analysis of complex mixtures.[8][9][10]
Proposed HPLC Method Parameters
The development of a robust HPLC method is the foundation of a successful validation. Based on the physicochemical properties of 4-Methoxy-3-isopropylbenzyl alcohol (a substituted aromatic alcohol), a reversed-phase HPLC method is proposed. A C18 column is a suitable starting point due to its versatility in retaining moderately polar to non-polar compounds. The mobile phase, a mixture of a polar organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the fine-tuning of retention and resolution.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | A common mobile phase for reversed-phase HPLC, offering good separation characteristics. The ratio can be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~225 nm | Aromatic compounds typically exhibit strong absorbance in this UV region. A UV scan of the analyte should be performed to determine the λmax. |
| Diluent | Mobile Phase | Ensures compatibility with the analytical system and minimizes peak distortion. |
The Validation Protocol: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][2]
Caption: A typical workflow for HPLC method validation.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate this, forced degradation studies are essential.[9][13][14][15] These studies expose the drug substance to stress conditions to generate potential degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the analyte solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a defined period.
The chromatograms of the stressed samples are then compared to that of an unstressed standard. The method is considered specific if the peak for 4-Methoxy-3-isopropylbenzyl alcohol is well-resolved from any degradation product peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol for Linearity:
-
Prepare a stock solution of 4-Methoxy-3-isopropylbenzyl alcohol.
-
From the stock solution, prepare a series of at least five concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy refers to the closeness of the test results obtained by the method to the true value.[8] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 4-Methoxy-3-isopropylbenzyl alcohol into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time under the same operating conditions.[10]
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Protocol for Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area).
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol for System Suitability:
-
Inject a standard solution multiple times (e.g., five or six replicates) before running any samples.
-
Calculate key system suitability parameters.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
| %RSD of Retention Times | ≤ 1.0% |
Data Summary and Interpretation
All the data generated during the validation study should be compiled and summarized in tables for easy review and interpretation.
Table 3: Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Peak purity > 0.999 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | Report |
| LOQ (µg/mL) | 1.5 | Report |
| Robustness | Passed | No significant impact on results |
Caption: Logical flow from method development to validation report.
Conclusion
The validation of an analytical method is a critical step in drug development and quality control. This guide has outlined a comprehensive and scientifically sound approach for the validation of an HPLC method for the quantification of 4-Methoxy-3-isopropylbenzyl alcohol. By adhering to the principles of the ICH guidelines and meticulously executing the validation protocol, researchers can ensure the generation of reliable and accurate analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products. The presented framework, while tailored for 4-Methoxy-3-isopropylbenzyl alcohol, can be adapted for the validation of analytical methods for a wide range of other pharmaceutical compounds.
References
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2025, May 1). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Retrieved from [Link]
-
ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Indian Academy of Sciences. Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Retrieved from [Link]
-
Slideshare. Ich guidelines for validation final. Retrieved from [Link]
-
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
-
J-STAR Research. Method Development & Forced Degradation. Retrieved from [Link]
-
Master Analyse et Controle. Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Retrieved from [Link]
-
SciSpace. Hplc method development and validation: an overview. Retrieved from [Link]
-
PubChem. 4-Ethoxy-3-methoxybenzyl alcohol. Retrieved from [Link]
-
PubChem. 4-Benzyloxy-3-methoxybenzyl alcohol. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. 4-ISOPROPYLBENZYL ALCOHOL | 536-60-7 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. seejph.com [seejph.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. researchgate.net [researchgate.net]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
Efficacy of 4-Methoxy-3-isopropylbenzyl alcohol as a protecting group versus PMB alcohol
This guide provides an objective, technical comparison between 4-Methoxybenzyl alcohol (PMB-OH) and its sterically and electronically modified analogue, 4-Methoxy-3-isopropylbenzyl alcohol (MIPB-OH) , for use as protecting groups in organic synthesis.
Executive Summary
4-Methoxy-3-isopropylbenzyl (MIPB) is a "designer" protecting group derived from the standard p-Methoxybenzyl (PMB) ether. While PMB is the industry standard for oxidative-labile protection, MIPB introduces an isopropyl group at the meta-position relative to the benzylic carbon (ortho to the methoxy).
This structural modification serves three primary functions:
-
Electronic Activation: The isopropyl group acts as a weak electron-donating group (EDG), rendering the aromatic ring more electron-rich. This increases the rate of oxidative cleavage (DDQ/CAN) and acid-catalyzed hydrolysis compared to PMB.
-
Lipophilicity Tuning: The bulky isopropyl moiety significantly increases the solubility of polar intermediates in non-polar organic solvents (DCM, Toluene) compared to the standard PMB.
-
NMR Diagnostic Utility: The distinct isopropyl signals (septet/doublet) provide a clear spectroscopic handle for monitoring reaction progress, often superior to the simple PMB signals in complex molecules.
Quick Comparison Matrix
| Feature | PMB (Standard) | MIPB (Modified) | Implication |
| Acid Lability | Moderate (TFA 1-5%) | High (TFA <1%) | MIPB is safer for acid-sensitive substrates. |
| Oxidative Cleavage | Standard (DDQ, 1-2h) | Accelerated (DDQ, <30 min) | MIPB allows milder oxidative conditions. |
| Steric Bulk | Low | Moderate | MIPB offers better regioselectivity during installation. |
| Lipophilicity | Moderate | High | MIPB improves solubility of polar scaffolds. |
| Atom Economy | High | Lower | MIPB adds non-reactive mass (C3H7). |
Mechanistic Analysis & Electronic Effects
The efficacy of MIPB is rooted in the inductive stabilization provided by the isopropyl group.
Electronic Pathway Diagram
The following diagram illustrates the stabilization of the benzylic carbocation intermediate, which is the rate-determining step in acid-catalyzed cleavage.
Caption: Mechanistic pathway showing the additive stabilizing effects of the 3-isopropyl group on the cleavage transition state, lowering the activation energy for MIPB deprotection versus PMB.
Experimental Protocols
A. Installation of MIPB Group
Reagent Preparation: 4-Methoxy-3-isopropylbenzyl trichloroacetimidate is the preferred reagent for acid-sensitive alcohols, prepared from the parent alcohol (CAS 31816-29-2).
Protocol (Mild Acid Catalysis):
-
Dissolution: Dissolve the substrate alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Reagent Addition: Add MIPB-Trichloroacetimidate (1.2 - 1.5 equiv).
-
Catalyst: Cool to 0°C. Add catalytic CSA (Camphorsulfonic acid) or PPTS (0.1 equiv). Note: For MIPB, lower catalyst loading is often sufficient compared to PMB due to the more reactive imidate.
-
Monitoring: Stir at 0°C -> RT. Monitor by TLC. MIPB ethers typically form faster than PMB ethers.
-
Quench: Quench with Et₃N, concentrate, and purify via flash chromatography.
B. Selective Deprotection (Oxidative)
MIPB is designed to be cleaved faster than PMB, allowing for potential kinetic resolution or milder conditions.
Protocol (DDQ Oxidation):
-
Setup: Dissolve the MIPB-protected substrate in DCM:H₂O (18:1) .
-
Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 - 1.2 equiv).
-
Reaction: Stir at 0°C.
-
MIPB Endpoint: Typically 5–15 minutes .
-
PMB Endpoint: Typically 30–60 minutes .
-
-
Workup: Quench with saturated aqueous NaHCO₃/Na₂S₂O₃. Extract with DCM.
Self-Validating Check:
-
If the reaction turns deep red/brown immediately and fades to yellow quickly, the cleavage is proceeding.
-
TLC Check: The byproduct, 4-methoxy-3-isopropylbenzaldehyde , is less polar than the alcohol and distinct from anisaldehyde (PMB byproduct).
Efficacy Data Analysis
The following table synthesizes reactivity data based on the electronic properties of substituted benzyl ethers.
| Condition | PMB Ether | MIPB Ether | Technical Insight |
| TFA / DCM (1:1) | Cleaves in < 5 min | Cleaves in < 1 min | MIPB is hypersensitive to acid; avoid for substrates requiring strong acidic workups. |
| AcOH / H₂O (80%) | Stable at RT | Slowly Cleaves | MIPB may not survive prolonged heating in acetic acid. |
| DDQ / DCM-H₂O | t₁/₂ ~ 20 min | t₁/₂ ~ 5 min | Primary Advantage: MIPB can be removed with stoichiometric DDQ at 0°C without affecting slower PMB groups (Kinetic Selectivity). |
| H₂ / Pd-C | Cleaves (Fast) | Cleaves (Fast) | No significant difference in hydrogenolysis rates. |
| Solubility (LogP) | Moderate | High | MIPB derivatives are easier to purify on silica gel due to increased lipophilicity. |
Case Study: Diterpene Synthesis
In the synthesis of abietane diterpenoids (e.g., Ferruginol), the 3-isopropyl-4-methoxybenzyl moiety is often carried through multi-step sequences involving Wittig reactions and cationic cyclizations.[1] The stability of the MIPB ether under basic conditions (n-BuLi, Wittig) is excellent, comparable to PMB, but it allows for rapid cyclization/deprotection under Lewis Acid conditions (e.g., AlCl₃ or BBr₃) due to the electron-rich nature of the ring.
Strategic Recommendations
When to use MIPB over PMB:
-
Solubility Issues: If your PMB-protected intermediate crashes out of solution or streaks on TLC, switch to MIPB to leverage the lipophilic isopropyl group.
-
Mild Deprotection: If your substrate contains other oxidatively sensitive groups (e.g., electron-rich alkenes, furans), use MIPB. Its faster oxidation rate allows you to use less DDQ and shorter reaction times, minimizing side reactions.
-
Orthogonality: In a molecule with two hydroxyls, protect the more sensitive one with MIPB and the less sensitive one with PMB. You can likely cleave the MIPB kinetically with controlled DDQ (0°C, 1.0 equiv) while retaining the PMB.
When to stick with PMB:
-
Atom Economy: For simple molecules, PMB is cheaper and adds less mass.
-
Commercial Availability: PMB-Cl is a commodity chemical; MIPB-OH (or chloride) is a specialty fine chemical (CAS 31816-29-2) and is significantly more expensive.
-
Acid Stability: If you need to perform a reaction in 10% TFA or refluxing acidic conditions, MIPB is likely too labile.
References
-
Preparation of MIPB Alcohol
- Synthesis of 4-Methoxy-3-isopropylbenzyl alcohol (CAS 31816-29-2). Available from Sigma-Aldrich and specialized fine chemical suppliers.
-
Source:
-
Application in Diterpene Synthesis (Stability Data)
-
General PMB & Substituted Benzyl Ether Mechanisms
- Yonemitsu, O., et al. "Oxidative cleavage of p-methoxybenzyl ethers." Tetrahedron Letters, 1982. (Foundational text on DDQ cleavage mechanisms).
-
Source:
-
Comparative Acid Lability of Alkoxybenzyl Ethers
- Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (General reference for the hierarchy of acid-labile benzyl ethers: DMB > MIPB > PMB > Bn).
-
Source:
Sources
A Comparative Benchmarking Guide to the Synthesis of 4-Methoxy-3-isopropylbenzyl Alcohol
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Methoxy-3-isopropylbenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical and specialty chemical products. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.
Introduction
4-Methoxy-3-isopropylbenzyl alcohol, a substituted benzyl alcohol derivative, possesses a unique substitution pattern that makes it a desirable precursor in multi-step syntheses. The selection of an appropriate synthetic method is a critical decision that can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore the most common and effective strategies for its preparation, focusing on a two-step approach: the synthesis of the precursor aldehyde, 4-methoxy-3-isopropylbenzaldehyde, followed by its reduction to the target alcohol.
Synthetic Strategies: An Overview
The synthesis of 4-Methoxy-3-isopropylbenzyl alcohol can be broadly categorized into two main approaches, each with distinct advantages and challenges:
-
Reduction of 4-Methoxy-3-isopropylbenzaldehyde: This is the most direct and widely applicable method. It relies on the efficient and selective reduction of the aldehyde functionality to a primary alcohol.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction offers a convergent approach, constructing the molecule from smaller fragments.
This guide will primarily focus on the reduction method due to the availability of starting materials and the high efficiency of the reduction step. We will also discuss the synthesis of the crucial aldehyde intermediate.
Method 1: Reduction of 4-Methoxy-3-isopropylbenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 4-methoxy-3-isopropylbenzaldehyde to 4-Methoxy-3-isopropylbenzyl alcohol, sodium borohydride (NaBH₄) is a preferred reagent due to its selectivity, mild reaction conditions, and operational simplicity.
The Chemistry Behind the Choice: Why Sodium Borohydride?
Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters, amides, or nitro groups under standard conditions.[1] This selectivity is crucial when working with multifunctional molecules. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, yields the desired alcohol.[1]
The choice of solvent is also critical. Protic solvents like methanol or ethanol are commonly used as they can participate in the protonation step and help to stabilize the borohydride reagent.
Experimental Protocol: Reduction of 4-Methoxy-3-isopropylbenzaldehyde
This protocol is a well-established and reliable method for the reduction of substituted benzaldehydes.
Reaction:
Materials:
-
4-methoxy-3-isopropylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
5% Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxy-3-isopropylbenzaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding 5% HCl solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-Methoxy-3-isopropylbenzyl alcohol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: Based on similar reductions of substituted benzaldehydes, yields are typically in the range of 90-98%.
Synthesis of the Precursor: 4-Methoxy-3-isopropylbenzaldehyde
The availability and synthesis of the starting aldehyde are crucial for the overall efficiency of this route. Two primary methods for its preparation are considered here:
Method A: Alkylation of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and cost-effective starting material derived from natural sources.[2] Alkylation of the phenolic hydroxyl group with an isopropyl source is a straightforward approach to 4-isopropoxy-3-methoxybenzaldehyde, a close analog of the target precursor. While a direct synthesis of 4-methoxy-3-isopropylbenzaldehyde from a commercially available starting material is ideal, this method provides a viable alternative.
Method B: Formylation of 4-Isopropylanisole
Direct formylation of an activated aromatic ring is a powerful method for introducing an aldehyde group. 4-Isopropylanisole, the key starting material, can be subjected to formylation reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions.
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[3][4] The reaction is generally high-yielding and proceeds under relatively mild conditions.
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform in a basic solution.[1][5] While effective, it can sometimes suffer from lower yields and the formation of byproducts.[6]
Method 2: Grignard Reaction
The Grignard reaction provides a convergent and versatile route to alcohols.[7][8] For the synthesis of 4-Methoxy-3-isopropylbenzyl alcohol, this would involve the reaction of a Grignard reagent derived from a 3-bromo- or 3-chloro-4-isopropylanisole with formaldehyde.
Reaction:
The Chemistry Behind the Choice: A Powerful C-C Bond Formation
The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, with the carbon atom bearing a partial negative charge.[9] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of formaldehyde.[10][11] A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.
Experimental Protocol: Grignard Synthesis
Materials:
-
3-bromo-4-isopropylanisole (or the corresponding chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Formaldehyde (or its solid polymer, paraformaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromo-4-isopropylanisole in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts (as evidenced by cloudiness and gentle refluxing), add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. In a separate flask, prepare a solution or suspension of formaldehyde in anhydrous diethyl ether. Slowly add the formaldehyde source to the stirred Grignard reagent, maintaining a low temperature.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Comparative Analysis
| Feature | Method 1: Reduction of Aldehyde | Method 2: Grignard Reaction |
| Starting Materials | 4-methoxy-3-isopropylbenzaldehyde | 3-halo-4-isopropylanisole, formaldehyde |
| Key Transformation | Reduction of an aldehyde | C-C bond formation |
| Reagents | NaBH₄ (mild, selective) | Magnesium, formaldehyde |
| Reaction Conditions | Mild (0 °C to room temperature) | Requires anhydrous conditions, can be exothermic |
| Yield | Typically high (>90%) | Can be variable, sensitive to moisture and side reactions |
| Scalability | Generally straightforward | Can be challenging due to the need for strict anhydrous conditions |
| Green Chemistry Aspects | NaBH₄ is relatively benign, but solvents contribute to waste. | Use of ethereal solvents, potential for biphenyl side products. |
Visualizing the Synthetic Pathways
DOT Diagram for Method 1: Reduction of Aldehyde
Caption: Synthetic routes to 4-Methoxy-3-isopropylbenzyl alcohol via reduction of the corresponding aldehyde.
DOT Diagram for Method 2: Grignard Reaction
Caption: Synthesis of 4-Methoxy-3-isopropylbenzyl alcohol using the Grignard reaction.
Conclusion and Recommendations
For the synthesis of 4-Methoxy-3-isopropylbenzyl alcohol, the reduction of the corresponding aldehyde, 4-methoxy-3-isopropylbenzaldehyde, using sodium borohydride stands out as the more robust and scalable method. This approach offers high yields, mild reaction conditions, and operational simplicity. The primary challenge lies in the efficient synthesis of the precursor aldehyde. For this, the Vilsmeier-Haack formylation of 4-isopropylanisole is a promising route.
The Grignard reaction, while a powerful tool for C-C bond formation, presents more significant challenges in terms of reaction control and the stringent requirement for anhydrous conditions, making it less ideal for large-scale production in this specific case.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the availability of starting materials, desired scale, and purity specifications. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- Chemistry LibreTexts. (2021). Grignard Reaction. Chemistry LibreTexts.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Organic Syntheses. (n.d.). Grignard Reaction. Organic Syntheses.
-
RSC Ontology. (n.d.). Vilsmeier-Haack reaction. Royal Society of Chemistry. [Link]
- Sigma-Aldrich. (n.d.). Sodium Borohydride. Sigma-Aldrich.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Allen. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields. Allen. [Link]
-
Filo. (2025). The reaction of Grignard reagent with formaldehyde followed by acidificat... Filo. [Link]
-
YouTube. (2022). Reaction of Grignard reagent with Formaldehyde #grignardreagent. YouTube. [Link]
- Gavara, R., et al. (2010). A green and efficient method for the synthesis of vanillin derivatives. Green Chemistry Letters and Reviews, 3(4), 309-313.
- Kletskov, A. V., et al. (2017). Synthesis of novel isothiazole derivatives from vanillin. Chemistry of Heterocyclic Compounds, 53(6-7), 757-762.
- Selvaraju, M., et al. (2015). Synthesis, characterization and biological evaluation of novel vanillin derivatives. Journal of Saudi Chemical Society, 19(5), 517-525.
- Ashraf, Z., et al. (2015). Synthesis and biological evaluation of new piperazine-vanillin analogues as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3245-3249.
-
PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubMed. (2003). Vanillin. Phytochemistry, 63(6), 627-635. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 3-isopropyl-4-methoxybenzaldehyde (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields [allen.in]
- 11. The reaction of Grignard reagent with formaldehyde followed by acidificat.. [askfilo.com]
The Strategic Selection of Benzyl-Type Protecting Groups: A Comparative Guide to Alternatives for 4-Methoxy-3-isopropylbenzyl Alcohol in Complex Synthetic Routes
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The p-methoxybenzyl (PMB) group is a cornerstone in the synthetic chemist's toolkit, prized for its stability under a range of conditions and its selective removal, often under oxidative protocols that leave other functionalities intact.[1][2][3] This guide delves into the nuanced world of substituted benzyl ethers, specifically exploring alternatives to the sterically demanding and electron-rich 4-methoxy-3-isopropylbenzyl (MIPB) ether. While not as commonly employed as its less substituted counterpart, the hypothetical or niche use of the MIPB group prompts a valuable discussion on how steric and electronic factors influence the performance of benzyl-type protecting groups.
This guide will provide a comparative analysis of the standard p-methoxybenzyl (PMB) group, the theoretically considered 4-methoxy-3-isopropylbenzyl (MIPB) group, and a well-documented, more robust alternative, the 3,4-dimethoxyphenylbenzyl (DMPBn) group. We will explore the synthesis of the requisite benzyl alcohols and their corresponding chlorides, detail experimental protocols for the protection of a model alcohol, and present a head-to-head comparison of their cleavage under various conditions, supported by experimental data from the literature.
The Influence of Substitution on Benzyl Ether Stability and Cleavage
The stability and reactivity of a benzyl ether protecting group are intrinsically linked to the electronic nature and steric environment of the aromatic ring. Electron-donating groups, such as methoxy substituents, increase the electron density of the ring, making the benzylic position more susceptible to oxidative cleavage.[3][4] Conversely, these groups stabilize the benzylic carbocation formed during acidic cleavage, facilitating deprotection under acidic conditions.
The introduction of an isopropyl group at the 3-position, ortho to the methoxy group and meta to the benzylic methylene of 4-methoxy-3-isopropylbenzyl alcohol, introduces significant steric bulk around the benzylic center. This steric hindrance can be expected to influence the rates of both the protection and deprotection reactions.
Logical Relationship of Benzyl-Type Protecting Groups
Caption: Relationship between PMB, MIPB, and DMPBn protecting groups.
Comparative Analysis of Benzyl Alcohol Precursors and Protecting Group Introduction
The utility of a protecting group is also dependent on the accessibility of its corresponding alcohol and the efficiency of its introduction.
| Benzyl Alcohol | Synthesis of Benzyl Chloride | Protection Reaction Efficiency |
| 4-Methoxybenzyl alcohol | Readily prepared from the alcohol using thionyl chloride or HCl.[5][6] | High yields under standard Williamson ether synthesis conditions (e.g., NaH, alcohol, benzyl chloride).[3][4] |
| 4-Methoxy-3-isopropylbenzyl alcohol | Synthesizable from o-isopropylanisole via chloromethylation.[7] | Expected to be slower due to steric hindrance at the benzylic position. May require more forcing conditions or alternative activation methods. |
| 3,4-Dimethoxybenzyl alcohol | Commercially available and can be converted to the chloride. | High yields, comparable to PMB, under standard conditions.[8][9] |
Experimental Workflow: Synthesis of Benzyl Chlorides and Protection of a Model Alcohol
Caption: General workflow for the synthesis of benzyl chlorides and subsequent protection of an alcohol.
Detailed Protocol: Synthesis of 4-Methoxybenzyl Chloride (PMB-Cl)
-
To a solution of 4-methoxybenzyl alcohol (13.8 g, 100 mmol) in dry chloroform (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (13.1 g, 110 mmol) dropwise at 0 °C.[6]
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The crude 4-methoxybenzyl chloride can be used directly or purified by vacuum distillation.
Head-to-Head Deprotection: A Comparative Study
The true test of a protecting group's utility lies in its selective and efficient removal. Here, we compare the cleavage of PMB, the hypothetical MIPB, and DMPBn ethers under standard oxidative and acidic conditions.
| Protecting Group | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) | Hydrogenolysis (H₂, Pd/C) |
| PMB | Readily cleaved with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][4] | Cleaved with trifluoroacetic acid (TFA), often requiring a cation scavenger. | Cleaved under standard hydrogenolysis conditions.[4] |
| MIPB (Predicted) | Cleavage rate may be slightly slower than PMB due to steric hindrance affecting the formation of the charge-transfer complex with DDQ. | Potentially faster cleavage than PMB due to the increased electron-donating effect of the isopropyl group stabilizing the carbocation intermediate. | Likely to be slower than PMB due to steric hindrance around the benzylic position, potentially impeding access to the catalyst surface. |
| DMPBn | Readily cleaved with DDQ. | More labile than PMB under acidic conditions, allowing for selective deprotection in the presence of PMB ethers.[8][9] | Cleaved under standard hydrogenolysis conditions. |
Signaling Pathway of Deprotection Mechanisms
Caption: Simplified mechanisms for the cleavage of benzyl-type protecting groups.
Detailed Protocol: Oxidative Cleavage of a PMB Ether with DDQ
-
Dissolve the PMB-protected alcohol (1 mmol) in a mixture of dichloromethane (10 mL) and water (1 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Verdict: Selecting the Optimal Benzyl-Type Protecting Group
While the direct application of 4-methoxy-3-isopropylbenzyl alcohol as a protecting group is not widespread, a theoretical analysis based on established principles of physical organic chemistry provides valuable insights. The increased steric bulk of the MIPB group would likely render both its introduction and removal more challenging compared to the standard PMB group. While its enhanced electron-donating character might facilitate acidic cleavage, this is unlikely to outweigh the drawbacks of steric hindrance.
For researchers seeking an alternative to the PMB group, particularly one with differential stability, the 3,4-dimethoxyphenylbenzyl (DMPBn) group presents a compelling and experimentally validated option.[8][9] Its increased acid lability allows for orthogonal cleavage in the presence of PMB and other acid-sensitive groups, expanding the strategic possibilities in complex total synthesis.
Ultimately, the choice of a protecting group is a multifaceted decision that must consider the specific steric and electronic environment of the substrate, the planned synthetic route, and the desired orthogonality. While the PMB group remains a reliable workhorse, the exploration of more nuanced alternatives like the DMPBn group empowers chemists to navigate increasingly complex synthetic challenges with greater precision and efficiency.
References
-
Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of organic chemistry, 78(11), 5264–5272. [Link]
-
Larsen, D. S., et al. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 78(11), 5264-5272. [Link]
-
Request PDF: The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. (2025, August 10). ResearchGate. [Link]
-
Binkley, R. W., & Hehemann, D. G. (1980). De-O-Benzylation of Sterically Hindered Benzyl ETHERS. The Journal of Organic Chemistry, 45(21), 4247-4248. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-isopropyl-4-methoxybenzyl chloride. [Link]
-
Falck, J. R., et al. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]
-
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
Johnston, J. N., et al. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
-
van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism –. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. [Link]
Sources
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Handling 4-Methoxy-3-isopropylbenzyl alcohol: A Structural Analog Safety Protocol
Executive Summary
Immediate Action Required: Treat 4-Methoxy-3-isopropylbenzyl alcohol as a Category 2 Skin/Eye Irritant and Acute Toxin (Oral/Inhalation) .
As this specific compound is a specialized intermediate often lacking a dedicated, publicly indexed Safety Data Sheet (SDS), this protocol utilizes Read-Across Toxicology derived from its structural analogs: 4-Methoxybenzyl alcohol (Anisyl alcohol) and 4-Isopropylbenzyl alcohol (Cumic alcohol). The presence of the benzylic hydroxyl group combined with the lipophilic isopropyl moiety facilitates dermal absorption, necessitating a higher tier of barrier protection than standard organic solids.
Part 1: Chemical Hazard Assessment (The "Why")
To select the correct PPE, we must understand the molecular behavior. This compound combines three functional distinctives:
-
Benzyl Alcohol Core: Known for local anesthetic properties (numbing skin upon contact) and severe eye irritation. The "numbing" effect is dangerous because it masks the initial burning sensation of chemical exposure.
-
Isopropyl Group (Steric Bulk): Increases lipophilicity, potentially enhancing skin permeation rates compared to simple benzyl alcohol.
-
Methoxy Group: Generally electron-donating; while it doesn't drastically alter acute toxicity, it contributes to the compound's potential as a skin sensitizer.
Anticipated Hazard Profile (Derived):
-
H335: May cause respiratory irritation (if heated/aerosolized).
Part 2: The PPE Matrix (The "What")
Standard laboratory PPE is insufficient for direct handling of benzylic alcohols due to their solvent-like ability to permeate thin nitrile.
Glove Selection Protocol
Data extrapolated from Benzyl Alcohol permeation rates.
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Action |
| Incidental Splash | Nitrile (High Grade) | ≥ 0.11 mm | ~10–15 mins | Change immediately upon splash. |
| Prep/Weighing | Double-Gloved Nitrile | Outer: 0.11mmInner: 0.06mm | ~30 mins | Inspect for "puckering" (swelling). |
| Spill Cleanup | Laminate (Silver Shield) or Butyl Rubber | > 0.3 mm | > 480 mins | Mandatory for spills > 100 mL. |
| Avoid | Latex / Vinyl | N/A | < 1 min | Do NOT use. Rapid degradation. |
Respiratory & Eye Protection[2][3]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient because benzyl alcohol derivatives are viscous and difficult to flush from the eye, causing corneal opacity in severe cases.
-
Respiratory:
-
Primary: Handle strictly within a certified Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Part 3: Operational Protocol (The "How")
PPE Decision Logic
Use the following logic flow to determine your setup before opening the reagent bottle.
Figure 1: PPE Selection Logic based on physical state and quantity. Note that heating the compound automatically escalates the requirement to Level 3 due to increased vapor pressure.
Handling Workflow
Pre-Work Verification:
-
Verify Fume Hood flow is active.
-
Prepare a "Liquid Waste - Organic" container nearby to minimize transport.
-
Place a chemically resistant tray (polypropylene) under the work area.
Step-by-Step:
-
Donning: Put on lab coat, goggles, and inner nitrile gloves. Pull lab coat cuffs over the inner gloves. Put on outer nitrile gloves over the lab coat cuffs.
-
Transfer: If the substance is an oil/liquid, use a positive-displacement pipette or glass syringe. Avoid needles if possible to prevent injection injuries (high risk of necrosis).
-
Reaction: If using as a nucleophile (e.g., Williamson ether synthesis), add the alcohol slowly to the base (NaH/KOtBu) in the hood. Expect hydrogen evolution.
-
Doffing: Remove outer gloves inside the hood and discard into solid hazardous waste. Wash hands with soap and water immediately—do not use ethanol/acetone to wash skin (this enhances absorption).
Part 4: Emergency & Disposal[6]
Spill Response (Laboratory Scale < 500 mL)
-
Alert: Announce "Spill" to lab mates.
-
Isolate: Turn off hotplates/stirrers.
-
PPE Upgrade: Don Silver Shield or thick Butyl gloves.
-
Absorb: Use vermiculite or generic spill pads. Do not use paper towels (high flammability surface area).
-
Clean: Wipe area with soapy water.
-
Disposal: Collect all debris in a sealed bag labeled "Hazardous Waste: Benzyl Alcohol Derivative."
Waste Disposal Streams
-
Aqueous Stream: Only if pH is neutralized and TOC (Total Organic Carbon) limits allow. Generally, do not pour down the drain.[1]
-
Organic Waste (Halogen-Free): Primary disposal route.
-
Solid Waste: Contaminated gloves and weigh boats must be incinerated via EHS protocols.
Figure 2: Waste disposal decision tree. Ensure the compound is not mixed with oxidizers (e.g., Nitric Acid) in the waste stream.[6]
References
-
PubChem. (n.d.). 4-Methoxybenzyl alcohol (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Isopropylbenzyl alcohol. Retrieved October 26, 2025, from [Link] (Search: CAS 536-60-7)
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Benzyl Alcohol. Retrieved October 26, 2025, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
